molecular formula C6H13NO B2739719 3-(Dimethylamino)cyclobutan-1-ol CAS No. 905823-35-0

3-(Dimethylamino)cyclobutan-1-ol

Cat. No.: B2739719
CAS No.: 905823-35-0
M. Wt: 115.176
InChI Key: ONAWMBIBGQABHD-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)cyclobutan-1-ol is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(dimethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWMBIBGQABHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901275435
Record name Cyclobutanol, 3-(dimethylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905821-42-3
Record name Cyclobutanol, 3-(dimethylamino)-, trans-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901275435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(Dimethylamino)cyclobutan-1-ol, a bifunctional small molecule of interest in synthetic and medicinal chemistry. The unique structural features of this compound, namely the puckered cyclobutane ring, a tertiary amine, and a secondary alcohol, present a distinct set of analytical challenges. This document outlines a multi-technique approach, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. For each technique, we delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer in-depth interpretation of the expected data. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and validated methodology for the characterization of this and structurally related molecules.

Introduction: The Analytical Challenge

The structural elucidation of novel or synthesized small molecules is a cornerstone of chemical research and development.[1] this compound (Figure 1) is a molecule that, while seemingly simple, requires a systematic and multi-faceted analytical approach to unambiguously determine its constitution and stereochemistry. The presence of both a basic nitrogen atom and a hydroxyl group can influence ionization in mass spectrometry and chemical shifts in NMR. Furthermore, the four-membered cyclobutane ring is not planar, leading to complex conformational isomers that can impact spectroscopic data.[2]

This guide will walk through the logical progression of experiments, from determining the molecular formula to establishing the connectivity of atoms and finally, probing the stereochemical arrangement.

Figure 1: Structure of this compound

Caption: 2D structure of this compound.

Mass Spectrometry: The First Step in Unraveling the Molecular Identity

Mass spectrometry (MS) is an indispensable tool for the initial characterization of a molecule.[3] It provides the molecular weight and, with high-resolution instruments, the elemental composition.[4] For a molecule like this compound, which contains nitrogen, the "Nitrogen Rule" is a key diagnostic tool. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Rationale: HRMS is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical self-validating step before proceeding to more complex structural analysis.[4]

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Ionization Method: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the basic amine and polar alcohol, which are readily ionized in solution.[1]

  • Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high mass accuracy.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

Data Interpretation:

The expected monoisotopic mass of C6H13NO is 115.0997 g/mol . The HRMS experiment should yield a mass for the [M+H]+ ion that is within a few parts per million (ppm) of the theoretical value of 116.1075.

Ion Theoretical m/z Expected m/z (within 5 ppm)
[M+H]+116.1075116.1070 - 116.1080
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Rationale: MS/MS provides information about the connectivity of the molecule by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[3][6] For amino alcohols, characteristic fragmentation patterns include α-cleavage and dehydration.[5]

Experimental Protocol:

  • Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 116.1) in the first stage of the mass spectrometer.

  • Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

  • Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Predicted Fragmentation Pathway:

cluster_path1 α-Cleavage cluster_path2 Dehydration cluster_path3 α-Cleavage (amine) M_H [M+H]+ m/z 116 frag1 m/z 88 (Loss of ethylene from ring) M_H->frag1 - C2H4 frag2 m/z 98 M_H->frag2 - H2O frag3 m/z 101 M_H->frag3 - CH3

Caption: Predicted MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[7] A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is used as an internal standard.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

Proton Chemical Shift (δ, ppm) Multiplicity Integration Assignment
a~3.5-4.0m1HCH-OH
b~2.5-3.0m1HCH-N
c~2.2s6HN(CH₃)₂
d, e~1.5-2.5m4HRing CH₂
fVariablebr s1HOH

Key Interpretive Points:

  • The singlet at ~2.2 ppm integrating to 6H is characteristic of the two equivalent methyl groups of the dimethylamino moiety.[8]

  • The multiplets for the ring protons are expected to be complex due to the puckered nature of the cyclobutane ring, which can lead to non-equivalent axial and equatorial protons.[9][10]

  • The broad singlet for the hydroxyl proton is exchangeable with D₂O.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Experimental Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

Carbon Chemical Shift (δ, ppm) Assignment
1~65-75C-OH
2~55-65C-N
3~40-50N(CH₃)₂
4, 5~20-35Ring CH₂

Note: The chemical shifts are estimates and can be influenced by the solvent and the stereochemistry of the molecule. For unsubstituted cyclobutane, the carbon signal appears around 22.4 ppm.[11]

2D NMR Spectroscopy (COSY and HSQC)

Rationale: 2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. We expect to see correlations between the CH-OH proton and the adjacent ring CH₂ protons, and between the CH-N proton and its neighboring ring CH₂ protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. This will definitively link the proton and carbon assignments.

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the O-H and C-N bonds.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr).

  • Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Absorptions:

Wavenumber (cm⁻¹) Vibration Appearance
~3600-3200O-H stretch (alcohol)Broad
~2960-2850C-H stretch (aliphatic)Strong, sharp
~1250-1020C-N stretch (tertiary amine)Medium to weak
~1150C-O stretch (secondary alcohol)Strong

Key Interpretive Points:

  • The broad O-H stretching band is a hallmark of an alcohol and is due to hydrogen bonding.[12]

  • As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region, which helps to confirm the nature of the amino group.[8][13]

Stereochemistry: The Final Frontier

The synthesis of this compound can potentially lead to cis and trans diastereomers. The reduction of a 3-substituted cyclobutanone, a likely synthetic precursor, often proceeds with high stereoselectivity, favoring the formation of the cis alcohol.[14][15][16]

Distinguishing between these isomers typically requires advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or by analyzing the coupling constants of the ring protons in high-resolution ¹H NMR spectra.[17] The spatial proximity of protons in the cis isomer will result in NOE correlations that are absent in the trans isomer.

Conclusion: A Validated, Multi-Technique Approach

The structural elucidation of this compound is a process of systematic investigation, where each analytical technique provides a crucial piece of the puzzle. By integrating the data from MS, NMR, and FTIR, a self-validating and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and other complex small molecules.

References

  • "A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC". National Center for Biotechnology Information. [Link]

  • "Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed". PubMed. [Link]

  • "Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1 | Journal of the American Chemical Society". Journal of the American Chemical Society. [Link]

  • "Structure Elucidation of Small Molecules - Fiehn Lab". Fiehn Lab. [Link]

  • "3-(Dimethylamino)-2,2,4-trimethyl-4-(2-propen-1-yl)cyclobutanol - EPA". U.S. Environmental Protection Agency. [Link]

  • "24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax". OpenStax. [Link]

  • "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed". PubMed. [Link]

  • "Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF - ResearchGate". ResearchGate. [Link]

  • "How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology". Indonesian Journal of Science & Technology. [Link]

  • "cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes". Doc Brown's Chemistry. [Link]

  • "IR: amines". University of Calgary. [Link]

  • "NMR studies of bipyrimidine cyclobutane photodimers - PubMed". PubMed. [Link]

  • "12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts". Chemistry LibreTexts. [Link]

  • "13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry". Doc Brown's Chemistry. [Link]

  • "Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate". ResearchGate. [Link]

  • "Structural Elucidation - Mass Spec Lab". Mass Spec Lab. [Link]

  • "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives". Royal Society of Chemistry. [Link]

  • "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace". SciSpace. [Link]

  • "Infrared Spectroscopy - CDN". Illinois State University. [Link]

  • "The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon". Pittcon. [Link]

  • "Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI". MDPI. [Link]

  • "3-(dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol - PubChemLite". PubChem. [Link]

  • "Analysis of Amino Acids Contained in Alcohol". Shimadzu. [Link]

  • "Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF - ResearchGate". ResearchGate. [Link]

  • "(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride - PubChemLite". PubChem. [Link]

  • "12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts". Chemistry LibreTexts. [Link]

  • "CID 157065003 | C12H30N2O2 - PubChem - NIH". PubChem. [Link]

  • "3-(dimethylamino)cyclopentan-1-ol (C7H15NO) - PubChemLite". PubChem. [Link]

  • "Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane - Green Chemistry (RSC Publishing)". Royal Society of Chemistry. [Link]

  • "Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - Vrije Universiteit Brussel". Vrije Universiteit Brussel. [Link]

  • "Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH) - DAV University". DAV University. [Link]

  • "cyclobutanone - Organic Syntheses Procedure". Organic Syntheses. [Link]

  • "WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents".
  • "1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH". Wiley-VCH. [Link]

  • "3-(Dimethylamino)cyclopentan-1-ol | C7H15NO | CID 79639121 - PubChem". PubChem. [Link]

  • "Reduction Reactions | NROChemistry". NROChemistry. [Link]

Sources

Spectroscopic Data for 3-(Dimethylamino)cyclobutan-1-ol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 3-(Dimethylamino)cyclobutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to offer not just raw data, but also a deep interpretation based on established spectroscopic principles and experience with analogous molecular scaffolds.

Introduction

This compound is a fascinating molecule that incorporates a compact and strained cyclobutane ring, a tertiary amine, and a hydroxyl group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. The cyclobutane motif can impart conformational rigidity and unique metabolic profiles to drug candidates, while the amino and alcohol groups offer sites for further functionalization and hydrogen bonding interactions. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, and for understanding its chemical behavior. In the absence of published experimental spectra, this guide leverages high-quality predictive algorithms to provide a detailed spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra are predicted to provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclobutane ring and the potential for cis/trans isomerism. The predicted chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the electron-donating nature of the dimethylamino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (CH-OH)~4.0 - 4.2m1H
H3 (CH-N(CH₃)₂)~2.8 - 3.0m1H
H2/H4 (cis to substituents)~2.2 - 2.4m2H
H2/H4 (trans to substituents)~1.8 - 2.0m2H
N(CH₃)₂~2.2s6H
OHVariablebr s1H

Interpretation and Rationale:

  • H1 (CH-OH): The proton attached to the carbon bearing the hydroxyl group is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atom. Its multiplicity will be complex (a multiplet, m) due to coupling with the adjacent methylene protons.

  • H3 (CH-N(CH₃)₂): The proton on the carbon attached to the dimethylamino group is also deshielded, though to a lesser extent than H1. It will also appear as a multiplet.

  • H2/H4 (CH₂): The four methylene protons on the cyclobutane ring are diastereotopic and will have different chemical shifts. They are expected to appear as complex multiplets. The protons cis to the substituents are likely to be slightly more deshielded than those trans. The analysis of coupling constants in cyclobutanes is crucial for determining the stereochemistry.[1][2]

  • N(CH₃)₂: The six protons of the two methyl groups on the nitrogen are equivalent and will appear as a sharp singlet.

  • OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
C1 (CH-OH)~70 - 75
C3 (CH-N(CH₃)₂)~60 - 65
C2/C4 (CH₂)~30 - 35
N(CH₃)₂~40 - 45

Interpretation and Rationale:

  • C1 (CH-OH): The carbon attached to the hydroxyl group is the most deshielded carbon in the ring, appearing at the lowest field.

  • C3 (CH-N(CH₃)₂): The carbon bonded to the nitrogen of the dimethylamino group is also significantly deshielded.

  • C2/C4 (CH₂): The two methylene carbons of the cyclobutane ring are equivalent and will appear as a single peak in the aliphatic region.

  • N(CH₃)₂: The two methyl carbons attached to the nitrogen are equivalent and will appear as a single peak.

Experimental Protocol for NMR Data Acquisition:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific solvent.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • To confirm the OH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH peak should disappear or significantly diminish.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the O-H, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3600 - 3200Strong, Broad
C-H stretch (aliphatic)3000 - 2850Medium-Strong
C-N stretch (amine)1250 - 1020Medium
C-O stretch (alcohol)1150 - 1050Strong

Interpretation and Rationale:

  • O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the alcohol functional group.[3][4][5] The broadening is due to intermolecular hydrogen bonding.

  • C-H Stretch: The C-H stretching vibrations of the cyclobutane ring and the methyl groups will appear in the 3000-2850 cm⁻¹ region.

  • C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine is expected to give a medium intensity band in the 1250-1020 cm⁻¹ range.[6]

  • C-O Stretch: A strong absorption band corresponding to the C-O stretching of the secondary alcohol will be present in the 1150-1050 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition:

  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

    • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet.

    • Place the sample in the spectrometer and acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular formula is C₇H₁₅NO, giving a molecular weight of 129.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 129. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[7][8]

  • Major Fragmentation Pathways:

    • α-Cleavage: The most characteristic fragmentation for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] For this compound, this can lead to several fragment ions. The most stable fragment is often the one that results in a resonance-stabilized iminium ion.

    • Loss of Water: Alcohols can undergo dehydration, leading to a peak at [M-18]⁺.[9]

    • Ring Cleavage: The strained cyclobutane ring can undergo cleavage to produce characteristic fragments.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zProposed Fragment StructureFragmentation Pathway
129[C₇H₁₅NO]⁺Molecular Ion
114[C₆H₁₂NO]⁺Loss of CH₃
86[C₅H₁₂N]⁺α-Cleavage (loss of C₂H₃O)
71[C₄H₉N]⁺α-Cleavage
58[C₃H₈N]⁺Iminium ion [CH₂=N(CH₃)₂]⁺

Diagram: Predicted Fragmentation Pathways

fragmentation M [C₇H₁₅NO]⁺˙ m/z = 129 (Molecular Ion) F114 [C₆H₁₂NO]⁺ m/z = 114 M->F114 - •CH₃ F86 [C₅H₁₂N]⁺ m/z = 86 M->F86 - C₂H₃O• (α-cleavage) F71 [C₄H₉N]⁺ m/z = 71 M->F71 - C₃H₄O• (α-cleavage) F58 [CH₂=N(CH₃)₂]⁺ m/z = 58 (Iminium Ion) F86->F58 - C₂H₄

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion for liquids or solids, or via a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

  • Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The presented data and interpretations are based on established spectroscopic principles and computational models, offering a robust framework for the characterization of this and related compounds. While these predicted spectra are invaluable, experimental verification remains the gold standard in chemical analysis. The provided experimental protocols serve as a starting point for researchers to acquire and confirm these spectroscopic data in the laboratory.

References

  • Abraham, R. J., et al. (2002). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 40(12), 737-746.
  • JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Available at: [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]

  • Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2926-2932.
  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14361-14374.
  • YouTube. (2022). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. Available at: [Link]

  • AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]

  • Sayeeda, Z. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(10), 914.
  • YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

  • University of Alberta. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

  • Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

  • Royal Society of Chemistry. (2016). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Faraday Discussions.
  • Journal of Chemical Education. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.
  • YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Available at: [Link]

  • RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 10996-11006.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

  • SpectraBase. (n.d.). 3-(Dimethylamino)-1-cyclohexanol - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

  • PubChem. (n.d.). (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Available at: [Link]

  • YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link]

  • bioRxiv. (2025).
  • YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]

  • NIST WebBook. (n.d.). 1,2-Cyclobutane-dicarboximide, n-ethyl-4-dimethylamino-3,3-dimethyl-. Available at: [Link]

  • University of Utah. (2015). Chem 4010/5326: Organic Spectroscopic Analysis Fall 2015 Problem Set 2. Available at: [Link]

Sources

A Technical Guide to the Synthesis of Novel Aminocyclobutane Derivatives: Strategies and Methodologies for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing novel aminocyclobutane derivatives. It delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and presents comparative data to inform methodological choices. The guide is designed to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Rising Prominence of Aminocyclobutanes in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy for modulating pharmacokinetic and pharmacodynamic profiles.[1][3] Among these, the aminocyclobutane moiety has garnered significant attention due to its ability to impart conformational rigidity and serve as a bioisosteric replacement for other common functional groups.[1][3] Unlike planar aromatic rings, the puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, enabling enhanced interactions with biological targets.[2]

Historically, the synthesis of substituted cyclobutanes has been perceived as challenging due to inherent ring strain.[2] However, recent advancements in synthetic methodologies have made these valuable building blocks more accessible.[4][5] This guide will explore the most robust and versatile of these methods, with a focus on their practical application in a drug discovery setting.

Core Synthetic Strategies for the Cyclobutane Scaffold

The construction of the cyclobutane core is the foundational step in the synthesis of its amino-functionalized derivatives. Several powerful strategies have been developed, each with its own set of advantages and limitations.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition, in which two unsaturated molecules react to form a four-membered ring, is the most widely employed method for synthesizing cyclobutanes.[6][7][8] This reaction can be initiated through various means, including light (photocycloaddition), heat (thermal cycloaddition), or catalysis by transition metals or organic molecules.[6][7][9]

Photochemical [2+2] cycloaddition is a powerful and frequently used technique for constructing cyclobutane rings.[10][11] The reaction typically involves the excitation of an alkene to a triplet state, which then adds to another alkene in a stepwise fashion through a 1,4-diradical intermediate.[8] Enones are common substrates for this transformation due to their favorable photophysical properties.[8][10]

Causality Behind Experimental Choices: The choice of sensitizer, such as acetone or benzophenone, is critical for efficiently populating the triplet state of the reactive enone.[9] The solvent can also play a significant role in reaction efficiency and stereoselectivity. The reaction is often carried out at low temperatures to minimize side reactions and improve diastereoselectivity.

Experimental Workflow: Photochemical [2+2] Cycloaddition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Dissolve Alkene 1 (Enone) & Alkene 2 in Solvent Sensitizer Add Sensitizer (e.g., Acetone) Reactants->Sensitizer Mix Irradiation Irradiate with UV Light (e.g., Medium-Pressure Hg Lamp) at Controlled Temperature Sensitizer->Irradiation Solvent_Removal Remove Solvent (Rotary Evaporation) Irradiation->Solvent_Removal Purification Purify Product (Column Chromatography) Solvent_Removal->Purification Product Product Purification->Product Isolate Aminocyclobutane Derivative Precursor

Caption: General workflow for a photochemical [2+2] cycloaddition.

The development of catalytic, enantioselective [2+2] cycloaddition reactions has been a significant breakthrough, providing access to chiral cyclobutanes.[4] These reactions often employ chiral Lewis acids or organocatalysts to control the stereochemical outcome.

Trustworthiness of the Protocol: The success of these reactions hinges on the precise control of reaction conditions to favor the desired stereoisomer. The use of well-defined chiral catalysts ensures high enantioselectivity and reproducibility.

Ring-Expansion Reactions

Ring-expansion reactions offer an alternative and powerful approach to cyclobutane synthesis, often starting from readily available cyclopropanes.[12][13] These methods are particularly useful for accessing highly substituted or functionally complex cyclobutanes.

A notable example is the palladium-catalyzed ring expansion of arylidenecyclopropanes (ACPs) with anilines to form gem-diarylcyclobutanes.[12] This method is significant as it allows for the construction of a quaternary carbon center during the ring expansion process.[12]

Mechanism of Action: The reaction is believed to proceed through a palladium(II) intermediate, with a Lewis acid additive playing a crucial role in promoting the desired transformation and suppressing elimination pathways.[12]

Reaction Pathway: Pd-Catalyzed Ring Expansion

G cluster_cycle Catalytic Cycle ACP Arylidenecyclopropane (ACP) Oxidative_Addition Oxidative Addition of ACP to Pd(0) ACP->Oxidative_Addition Aniline Aniline Aniline->Oxidative_Addition Pd_Catalyst Pd(0) Catalyst Pd_Catalyst->Oxidative_Addition Lewis_Acid Lewis Acid (e.g., H+) Lewis_Acid->Oxidative_Addition Metallacycle Formation of Palladacyclobutane Oxidative_Addition->Metallacycle SEAr Electrophilic Aromatic Substitution (SEAr) with Aniline Metallacycle->SEAr Reductive_Elimination Reductive Elimination SEAr->Reductive_Elimination Product gem-Diarylcyclobutane Reductive_Elimination->Product Product->Pd_Catalyst Regenerates

Caption: Simplified catalytic cycle for the synthesis of gem-diarylcyclobutanes.

Ring-Contraction Reactions

Ring-contraction strategies, such as the conversion of pyrrolidines to cyclobutanes, represent a less common but stereospecific approach.[14] These reactions can be particularly advantageous for creating highly substituted cyclobutanes with multiple contiguous stereocenters.[14]

Introduction of the Amino Group: Functionalization Strategies

Once the cyclobutane core is established, the introduction of the amino group is the next critical step. The choice of method depends on the desired substitution pattern and the functional group tolerance of the substrate.

Nucleophilic Substitution of Halogenated Cyclobutanes

A straightforward approach involves the nucleophilic substitution of a halogenated cyclobutane precursor. For instance, 1,3-dichlorocyclobutane can serve as a versatile starting material for the synthesis of cis- and trans-1,3-diaminocyclobutanes.[1] These diamines are valuable building blocks in drug discovery.[1]

Self-Validating System: The stereochemistry of the starting dichlorocyclobutane dictates the stereochemistry of the resulting diamine, providing a reliable method for accessing specific isomers.

Reductive Amination of Cyclobutanones

Reductive amination of a cyclobutanone intermediate is another widely used method. This two-step, one-pot procedure involves the reaction of the ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Curtius Rearrangement of Cyclobutanecarboxylic Acids

For the synthesis of aminocyclobutanes from cyclobutanecarboxylic acids, the Curtius rearrangement is a powerful tool. This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be subsequently hydrolyzed to the amine.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key transformations are provided below.

Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol details the protection of 1-aminocyclobutanecarboxylic acid with a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis and other derivatizations.[15]

Materials:

  • 1-Aminocyclobutanecarboxylic acid

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 1-aminocyclobutanecarboxylic acid (17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total), add sodium bicarbonate (57 mmol).[15]

  • Cool the mixture to 0°C in an ice bath.

  • Add di-tert-butyl dicarbonate (20.4 mmol) and stir the reaction mixture at room temperature for approximately 12 hours.[15]

  • After completion of the reaction (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

  • Acidify the aqueous layer with 1N HCl to a pH of 2-3.

  • Extract the aqueous layer with dichloromethane (2 x 40 mL).[15]

  • Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate.[15]

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., 35% ethyl acetate in n-hexane) to afford the desired N-Boc-1-aminocyclobutanecarboxylic acid.[15]

Protocol: Iron-Catalyzed [2+2] Cycloaddition for Aminocyclobutane Synthesis

This method provides a direct route to aminocyclobutanes through an iron-catalyzed [2+2] cycloaddition.[16]

Note: Specific reaction conditions, including the choice of iron catalyst, ligands, and substrates, are critical for the success of this reaction and should be optimized based on the specific target molecule.

Comparative Data and Method Selection

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, stereochemistry, and scalability. The following table summarizes the key features of the discussed methodologies.

Synthetic StrategyKey AdvantagesKey LimitationsTypical Applications
Photochemical [2+2] Cycloaddition High functional group tolerance; access to complex scaffolds.[6][10]Can lead to mixtures of regio- and stereoisomers; requires specialized equipment.[6]Synthesis of natural product cores and complex polycyclic systems.
Catalytic Enantioselective [2+2] Cycloaddition High enantioselectivity; access to chiral building blocks.[4]Catalyst-dependent; may require extensive optimization.Asymmetric synthesis of chiral drug intermediates.
Ring Expansion of Cyclopropanes Access to highly substituted cyclobutanes; construction of quaternary centers.[12]Substrate-specific; may require multi-step synthesis of starting materials.Synthesis of gem-disubstituted cyclobutanes.
Nucleophilic Substitution Straightforward and reliable; good control over stereochemistry.[1]Requires a pre-functionalized cyclobutane core.Synthesis of cis- and trans-1,3-diaminocyclobutanes.

Conclusion and Future Outlook

The synthesis of novel aminocyclobutane derivatives is a dynamic and rapidly evolving field. The methodologies outlined in this guide represent the current state-of-the-art and provide a robust toolkit for chemists in drug discovery. As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, the demand for novel, conformationally constrained scaffolds like aminocyclobutanes will undoubtedly continue to grow. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods, further expanding the accessibility and utility of this important class of molecules.

References

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024-06-11).
  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications.
  • Cyclobutane Derivatives from Thermal Cycloaddition Reactions - Organic Reactions.
  • Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed. (2015-10-05).
  • Cyclobutanes in Organic Synthesis - Baran Lab.
  • Photochemistry of Cyclobutanes: Synthesis and Reactivity - Semantic Scholar. (2007-03-06).
  • The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide - Benchchem.
  • Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines | Organic Letters - ACS Publications. (2025-11-19).
  • Ring Expansion Rearrangements - Chemistry Steps.
  • Reactions of Cyclopropane and Cyclobutane - Pharmaguideline.
  • Continuous-Flow Synthesis of Cyclobutenes Using LED Technology | Almac. (2023-02-06).
  • Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - ETH Zurich Research Collection. (2020-05-28).
  • 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications.
  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed.
  • Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition - PubMed. (2013-08-19).
  • Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry: A Gateway to Novel Drug Scaffolds - Benchchem.
  • Cyclobutane synthesis - Organic Chemistry Portal.
  • Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza-Michael addition and subsequent ring closure - PubMed. (2011-10-21).
  • N-Boc-1-aminocyclobutanecarboxylic acid synthesis - ChemicalBook.
  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.
  • (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study - ACS Figshare.
  • Applications of C–H Functionalization Logic to Cyclobutane Synthesis - ACS Publications. (2014-02-18).
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks.
  • CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.
  • Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals. (2020-12-14).
  • Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC.
  • Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. (2021-11-08).

Sources

Methodological & Application

Stereoselective Synthesis of 3-(Dimethylamino)cyclobutan-1-ol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the 3-Aminocyclobutanol Scaffold in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Within this class of compounds, 3-aminocyclobutanol derivatives are of particular interest due to the strategic placement of two key functional groups, an amino group and a hydroxyl group, which can serve as critical pharmacophoric elements or as handles for further chemical modification. The stereochemistry of these substituents is paramount, as different stereoisomers often exhibit vastly different biological activities.

This application note provides a comprehensive guide to the stereoselective synthesis of a specific and valuable building block: 3-(dimethylamino)cyclobutan-1-ol. This tertiary amine-containing cyclobutanol is a key intermediate in the synthesis of various pharmaceutically active compounds. We will explore a robust and widely applicable two-step synthetic strategy, focusing on the establishment of the desired stereochemistry through a stereoselective reduction of a chiral cyclobutanone precursor. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs.

Synthetic Strategy: A Two-Pronged Approach to Stereocontrol

The most logical and efficient pathway to stereochemically defined this compound involves a two-stage process:

  • Asymmetric Synthesis or Resolution of 3-(Dimethylamino)cyclobutanone: The cornerstone of this strategy is the preparation of an enantiomerically enriched cyclobutanone precursor. This can be achieved through two primary methods:

    • Asymmetric Synthesis: Direct synthesis of a single enantiomer of the cyclobutanone from achiral starting materials using chiral catalysts or auxiliaries.

    • Chiral Resolution: Separation of a racemic mixture of 3-(dimethylamino)cyclobutanone into its constituent enantiomers.

  • Stereoselective Reduction of the Cyclobutanone: Once the chiral cyclobutanone is obtained, the hydroxyl group is introduced via reduction of the ketone. The inherent conformational preferences of the cyclobutane ring heavily favor the formation of the cis diastereomer, where the hydroxyl group and the dimethylamino group are on the same face of the ring.

This strategic approach is visualized in the workflow diagram below:

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Stereoselective Reduction Achiral Starting Materials Achiral Starting Materials Asymmetric Synthesis Asymmetric Synthesis Achiral Starting Materials->Asymmetric Synthesis Chiral Catalyst/Auxiliary Racemic 3-(Dimethylamino)cyclobutanone Racemic 3-(Dimethylamino)cyclobutanone Chiral Resolution Chiral Resolution Racemic 3-(Dimethylamino)cyclobutanone->Chiral Resolution Resolving Agent/Enzyme Enantiomerically Enriched 3-(Dimethylamino)cyclobutanone Enantiomerically Enriched 3-(Dimethylamino)cyclobutanone Asymmetric Synthesis->Enantiomerically Enriched 3-(Dimethylamino)cyclobutanone Chiral Resolution->Enantiomerically Enriched 3-(Dimethylamino)cyclobutanone Enantiomerically Enriched Precursor Enantiomerically Enriched 3-(Dimethylamino)cyclobutanone Stereoselective Reduction Stereoselective Reduction Enantiomerically Enriched Precursor->Stereoselective Reduction Hydride Reagent Target Molecule cis-3-(Dimethylamino)cyclobutan-1-ol Stereoselective Reduction->Target Molecule

Figure 1: General workflow for the stereoselective synthesis of this compound.

Part 1: Synthesis of Enantiomerically Enriched 3-(Dimethylamino)cyclobutanone

The synthesis of the chiral cyclobutanone precursor is the most critical step in determining the final enantiomeric purity of the target molecule. While a direct, catalytic asymmetric synthesis of 3-(dimethylamino)cyclobutanone is an area of ongoing research, a practical and reliable approach involves the resolution of a racemic mixture.

Protocol 1: Synthesis of Racemic 3-(Dimethylamino)cyclobutanone

A common route to 3-substituted cyclobutanones starts from commercially available cyclobutanone.

Reaction Scheme:

Step-by-Step Protocol:

  • Bromination of Cyclobutanone:

    • In a well-ventilated fume hood, dissolve cyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add bromine (1.0 eq) dropwise to the stirred solution. The reaction is typically exothermic.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-bromocyclobutanone. This intermediate is often used in the next step without further purification.

  • Amination of 3-Bromocyclobutanone:

    • Dissolve the crude 3-bromocyclobutanone (1.0 eq) in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

    • Add an excess of a 40% aqueous solution of dimethylamine (3.0-5.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield racemic 3-(dimethylamino)cyclobutanone.

Protocol 2: Chiral Resolution of Racemic 3-(Dimethylamino)cyclobutanone

Chiral resolution is a classical and effective method for obtaining enantiomerically pure compounds.[2] This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via enzymatic kinetic resolution.

Method A: Diastereomeric Salt Crystallization

  • Salt Formation:

    • Dissolve the racemic 3-(dimethylamino)cyclobutanone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

    • Add a solution of a chiral acid resolving agent (0.5 eq), such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, in the same solvent.

    • Stir the mixture at room temperature to allow for salt formation.

  • Fractional Crystallization:

    • Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate is crucial for obtaining well-formed crystals.

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • The enantiomeric purity of the resolved salt can be determined by chiral HPLC analysis of the free amine after liberation.

    • Recrystallize the salt until a constant enantiomeric excess (ee) is achieved.

  • Liberation of the Free Amine:

    • Dissolve the diastereomerically pure salt in water.

    • Basify the solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH > 10.

    • Extract the enantiomerically pure 3-(dimethylamino)cyclobutanone with an organic solvent.

    • Dry the organic extract and concentrate under reduced pressure to obtain the desired enantiomer.

Method B: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to classical resolution.[3] Lipases are commonly used enzymes for the resolution of racemic amines and alcohols.

  • Enzyme Screening:

    • Screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) for their ability to selectively acylate one enantiomer of a precursor, such as racemic 3-aminocyclobutanone (which can then be methylated).

  • Kinetic Resolution Protocol (Example with a Lipase):

    • To a solution of racemic 3-aminocyclobutanone (1.0 eq) in a suitable organic solvent (e.g., toluene or THF), add an acyl donor such as ethyl acetate or vinyl acetate.

    • Add the selected immobilized lipase (e.g., Novozym 435).

    • Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC.

    • The reaction is typically stopped at ~50% conversion to obtain both the acylated product and the unreacted amine in high enantiomeric excess.

  • Separation and Deprotection:

    • Separate the acylated product from the unreacted amine by column chromatography.

    • The N-acylated product can be deprotected under acidic or basic conditions to yield the other enantiomer of 3-aminocyclobutanone.

  • N,N-Dimethylation:

    • The enantiomerically pure 3-aminocyclobutanone can then be converted to 3-(dimethylamino)cyclobutanone via reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by reaction with a methylating agent (e.g., methyl iodide).

Part 2: Stereoselective Reduction of 3-(Dimethylamino)cyclobutanone

The reduction of 3-substituted cyclobutanones is a well-studied transformation that exhibits high diastereoselectivity. The hydride reagent preferentially attacks the carbonyl group from the face opposite to the substituent at the 3-position, leading to the formation of the cis-alcohol. This stereochemical outcome is driven by the minimization of steric hindrance in the transition state.

Protocol 3: cis-Selective Reduction to this compound

Reaction Scheme:

Step-by-Step Protocol:

  • Reaction Setup:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically enriched 3-(dimethylamino)cyclobutanone (1.0 eq) in a dry, aprotic solvent such as THF or diethyl ether.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent:

    • Slowly add a solution of a hydride reducing agent (1.0-1.5 eq), such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to the stirred solution. The choice of reducing agent can influence the reaction rate and work-up procedure. LiAlH₄ is more reactive, while NaBH₄ is milder and can often be used in alcoholic solvents at higher temperatures.

  • Reaction Monitoring and Work-up:

    • Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

    • For LiAlH₄ reductions, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

    • For NaBH₄ reductions, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification and Characterization:

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired cis-3-(dimethylamino)cyclobutan-1-ol.

    • The stereochemistry and enantiomeric purity of the final product should be confirmed by NMR spectroscopy and chiral HPLC analysis.

Data Presentation

The following table summarizes the expected outcomes for the key synthetic steps, based on literature precedents for similar transformations.

StepTransformationKey ReagentsExpected Diastereomeric Ratio (d.r.)Expected Enantiomeric Excess (ee)
Protocol 2A Chiral ResolutionChiral Acid (e.g., Tartaric Acid)N/A>98% (after recrystallization)
Protocol 2B Enzymatic ResolutionLipase (e.g., CALB)N/A>95% (at ~50% conversion)
Protocol 3 Ketone ReductionLiAlH₄ or NaBH₄>95:5 (cis:trans)Maintained from precursor

Causality Behind Experimental Choices

  • Choice of Solvent in Bromination: Non-polar solvents like DCM or chloroform are used to prevent unwanted side reactions and to facilitate the handling of bromine.

  • Excess Dimethylamine: A large excess of dimethylamine is used to drive the amination reaction to completion and to neutralize the HBr formed as a byproduct.

  • Low Temperature for Reduction: Performing the hydride reduction at low temperatures (-78 °C) enhances the stereoselectivity by favoring the kinetically controlled product, which is the cis-isomer.

  • Inert Atmosphere: The use of an inert atmosphere during the reduction with reactive hydrides like LiAlH₄ is crucial to prevent quenching of the reagent by atmospheric moisture.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound is a valuable process for medicinal chemistry and drug development. The protocols outlined in this application note provide a reliable and reproducible pathway to this important building block. The key to success lies in the careful execution of the chiral resolution or asymmetric synthesis of the 3-(dimethylamino)cyclobutanone precursor, followed by a highly diastereoselective reduction.

Future research in this area will likely focus on the development of direct and efficient catalytic asymmetric methods for the synthesis of 3-aminocyclobutanones, which would circumvent the need for classical resolution and improve the overall atom economy of the process. The continued exploration of novel enzymatic and chemo-catalytic approaches will undoubtedly lead to even more elegant and practical syntheses of this and other valuable cyclobutane-containing molecules.

References

  • Burkhard, J. A., et al. (2010). The Cyclobutane Ring in Medicinal Chemistry.
  • Goetzke, F. W., et al. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature Chemistry, 13(9), 880-886.[4]

  • Wikipedia. (2023). Chiral resolution.[2]

  • Zhong, C., et al. (2021). Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Organic Chemistry Frontiers, 8(12), 3045-3050.[5]

  • Organic Syntheses. (1976). Cyclobutanone. Organic Syntheses, 55, 32.[6]

  • Fleck, T. J., & Raggias, T. R. (2015). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 54(33), 9719-9723.[7]

  • Maji, B., & Maity, S. (2019). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 17(33), 7701-7705.[8]

  • de Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1431-1504.[9]

  • Wang, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18429-18435.[10]

  • Gotor-Fernández, V., et al. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 23(10), 2633.[11]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate–Alkene [2+2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060.[12]

  • Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 73(3), 223-230.[3]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060.[13]

  • Wuitschik, G., et al. (2006). Cyclobutanes in Medicinal Chemistry.

Sources

Catalytic Methods for Aminocyclobutanol Synthesis: A Practical Guide to Modern Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The aminocyclobutanol motif is a privileged scaffold in medicinal chemistry, prized for its unique three-dimensional structure and its utility as a conformationally restricted bioisostere for more flexible linkers. Its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This guide provides an in-depth overview of modern catalytic methods for the synthesis of aminocyclobutanols, designed for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to offer a detailed examination of the core catalytic strategies, including [2+2] cycloadditions, intramolecular C-H aminations, and photochemical approaches. Each section is grounded in mechanistic principles, supported by detailed experimental protocols, comparative data, and visual diagrams to elucidate key concepts and workflows.

Introduction: The Strategic Value of the Aminocyclobutanol Core

The cyclobutane ring, particularly when substituted with both amino and hydroxyl groups, presents a unique set of stereochemical and conformational properties. Unlike flexible alkyl chains or planar aromatic rings, the puckered geometry of the 1,3-disubstituted cyclobutane offers a rigid scaffold that can precisely orient functional groups for optimal interaction with biological targets. This structural rigidity often leads to improved binding efficiency and metabolic stability, making aminocyclobutanol derivatives highly sought-after building blocks in drug discovery programs. The development of catalytic and stereoselective methods to access these structures is therefore a critical endeavor in modern organic synthesis. This document details three principal catalytic approaches that have emerged as powerful tools for constructing this valuable motif.

The Power of Cycloaddition: Constructing the Four-Membered Ring

[2+2] cycloaddition reactions represent one of the most direct and powerful methods for assembling the cyclobutane core.[1] This strategy involves the union of two two-carbon components to form the four-membered ring in a single step. Catalysis is crucial for controlling the rate, regioselectivity, and stereoselectivity of this transformation.

Pressure- and Silver-Promoted [2+2] Cycloaddition of Sulfonyl Allenes

One robust method involves the reaction between sulfonyl allenes and vinyl ethers. While this reaction can proceed thermally, the use of high pressure (hyperbaric conditions) significantly accelerates the process and improves yields. The synthesis begins with the silver-catalyzed[2][3] sigmatropic rearrangement of propargyl sulfinates to form the requisite sulfonyl allenes. These allenes then undergo a [2+2] cycloaddition with a vinyl ether. The reaction is believed to proceed through a stepwise dipolar mechanism, which dictates the regiochemical outcome.[4] The resulting cyclobutane contains a versatile exocyclic double bond and a sulfonyl group, which can be further functionalized, for instance, through a conjugate addition of an amine to install the amino group with good diastereoselectivity.[4]

G cluster_prep Allene Synthesis cluster_cycloaddition [2+2] Cycloaddition cluster_functionalization Functionalization PropargylSulfinate Propargyl Sulfinate SulfonylAllene Sulfonyl Allene PropargylSulfinate->SulfonylAllene Ag(I) Catalyst [2][3] Sigmatropic Rearrangement CyclobutaneCore Cyclobutane Adduct SulfonylAllene->CyclobutaneCore VinylEther Benzyl Vinyl Ether VinylEther->CyclobutaneCore 15 kbar, 50 °C Dipolar Mechanism FinalProduct 3-Aminocyclobutanol Derivative CyclobutaneCore->FinalProduct Amine Primary/Secondary Amine Amine->FinalProduct Conjugate Addition Diastereoselective

Caption: Workflow for Aminocyclobutanol Synthesis via Hyperbaric [2+2] Cycloaddition.

Protocol 1: Synthesis of 3-Amino-3-[(arenesulfonyl)methyl]cyclobutanols [4]

  • Step 1: Sulfonyl Allene Synthesis. To a solution of the corresponding propargyl sulfinate in dichloromethane (CH₂Cl₂), add a catalytic amount of silver(I) salt (e.g., AgBF₄, 1-5 mol%). Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material. The silver catalyst facilitates a[2][3] sigmatropic rearrangement to yield the sulfonyl allene. After the reaction, filter the mixture through a pad of Celite, and concentrate the filtrate under reduced pressure to obtain the crude sulfonyl allene, which can often be used in the next step without further purification.

  • Step 2: Hyperbaric [2+2] Cycloaddition. In a high-pressure reactor, dissolve the sulfonyl allene (1.0 equiv) and benzyl vinyl ether (3.0 equiv) in a 2:1 mixture of diethyl ether (Et₂O) and CH₂Cl₂. Pressurize the reactor to 15 kbar and heat to 50 °C for 18-24 hours. The high pressure is critical for overcoming the activation barrier of the cycloaddition. After cooling and depressurization, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the cyclobutane adduct.

  • Step 3: Conjugate Amine Addition. Dissolve the cyclobutane adduct (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH). Add the desired amine (1.5-2.0 equiv) and stir the mixture at room temperature for 4-12 hours. The electron-withdrawing sulfonyl group activates the exocyclic double bond for conjugate addition. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the target 3-aminocyclobutanol derivative.

Photochemical [2+2] Cycloaddition: The Norrish-Yang Reaction

A distinct and powerful approach to 2-aminocyclobutanols is the Norrish-Yang photocyclization. This intramolecular reaction begins with the photoexcitation of an α-amido alkylaryl ketone.[2][3] Upon absorption of UV light, the ketone is promoted to an excited triplet state. This is followed by an intramolecular γ-hydrogen abstraction by the excited carbonyl group from the alkyl chain, generating a 1,4-triplet biradical. Subsequent radical combination (cyclization) of this biradical intermediate forms the cyclobutanol ring. This method offers high diastereoselectivity, which is rationalized by a multi-step mechanism involving diastereoselective hydrogen abstraction and conformational equilibration of the biradical intermediate, often controlled by hydrogen bonding.[3]

Norrish_Yang Start α-Amido Ketone (Ground State, S₀) ExcitedSinglet Excited Singlet State (S₁) Start->ExcitedSinglet hν (UV Light) ExcitedTriplet Excited Triplet State (T₁) ExcitedSinglet->ExcitedTriplet Intersystem Crossing (ISC) Biradical 1,4-Triplet Biradical ExcitedTriplet->Biradical γ-Hydrogen Abstraction Product 2-Aminocyclobutanol Biradical->Product Radical Combination (Yang Cyclization) Cleavage Norrish II Cleavage Products Biradical->Cleavage Fragmentation

Caption: Mechanism of the Norrish-Yang Photocyclization for Aminocyclobutanol Synthesis.

Catalyst/ConditionSubstrate TypeKey FeaturesYield (%)DiastereoselectivityReference
High Pressure (15 kbar)Sulfonyl allene + Vinyl etherForms versatile cyclobutane core83% (for core)Moderate to Excellent[4]
Iron(III) ChlorideStyrene + EnamineSimple, inexpensive catalyst(Not specified)(Not specified)[5]
UV Light (Benzene)α-Amido alkylaryl ketoneIntramolecular, high diastereoselectivityModerate (12-26%)High to Excellent[2][3]

Intramolecular C-H Amination: Forging the C-N Bond on a Pre-formed Ring

An alternative strategy to cycloaddition is to first construct the cyclobutanol ring and then install the amino group via a C-H amination reaction. This approach is particularly powerful for creating vicinal (1,2) or 1,3-amino alcohols. Modern catalysis has enabled radical-mediated C-H aminations that offer unprecedented control over regioselectivity and enantioselectivity.[6][7]

Radical Relay Chaperone Strategy for β-C-H Amination

This sophisticated multi-catalytic strategy solves the dual challenges of regioselectivity (β vs. other positions) and enantioselectivity in radical C-H amination.[6] The process begins by transiently converting the cyclobutanol's hydroxyl group into an oxime imidate using a "chaperone" molecule. This imidate then coordinates to a chiral copper catalyst. A separate iridium-based photocatalyst selectively excites the copper-bound substrate via triplet energy transfer.[7] This generates a nitrogen-centered radical, which is held in a specific chiral environment by the copper catalyst. The radical then undergoes a highly regioselective intramolecular 1,5-hydrogen atom transfer (HAT) from the β-carbon. The resulting carbon-centered radical is trapped stereoselectively within the chiral copper complex to form a C-N bond, yielding a chiral oxazoline intermediate. Finally, hydrolysis releases the enantioenriched β-aminocyclobutanol.

The success of this method hinges on the synergistic action of three components:

  • The Chaperone: Directs the radical process and activates the alcohol.

  • The Chiral Copper Catalyst: Controls the stereochemistry of both the HAT and C-N bond-forming steps.

  • The Photocatalyst: Provides the energy for selective radical generation under mild conditions.

// Nodes A [label="Cyclobutanol + Chaperone", fillcolor="#FBBC05"]; B [label="[Cu(II)-Ligand]\nComplex"]; C [label="Cu-Bound Imidate"]; D [label="Ir(III)* Photocatalyst\n(Excited State)"]; E [label="N-Centered Radical\n[Cu(II) Complex]"]; F [label="C-Centered Radical\n(Post 1,5-HAT)"]; G [label="Chiral Oxazoline"]; H [label="β-Aminocyclobutanol", fillcolor="#34A853"];

// Edges A -> C [label="Coordination"]; B -> C; D -> E [label="Energy Transfer\n(Sensitization)"]; C -> E [label="Excitation"]; E -> F [label="Enantioselective\n1,5-HAT"]; F -> G [label="Stereoselective\nAmination"]; G -> H [label="Hydrolysis"];

// Invisible edges for layout A -> B [style=invis]; E -> D [style=invis]; }

Caption: Catalytic Cycle for Enantioselective Radical C-H Amination.

Protocol 2: General Procedure for Photocatalytic β-C-H Amination of a Cyclobutanol [6][7]

  • Step 1: Imidate Formation (Chaperone Attachment). In a nitrogen-flushed vial, dissolve the cyclobutanol starting material (1.0 equiv) and an imidoyl chloride chaperone (1.1 equiv) in an anhydrous, non-protic solvent like acetonitrile (MeCN). Add a non-nucleophilic base such as 2,6-lutidine (1.2 equiv). Stir the mixture at room temperature for 1-2 hours until the alcohol is fully converted to the oxime imidate. This step is typically performed in situ.

  • Step 2: Catalyst Preparation. In a separate nitrogen-flushed vial, prepare the active catalyst solution. Combine the copper(II) salt (e.g., Cu(OAc)₂, 5 mol%), the chiral bisoxazoline ligand (5.5 mol%), and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) in the reaction solvent. Stir for 15-30 minutes to allow for complex formation.

  • Step 3: Photocatalytic Reaction. Transfer the catalyst solution to the vial containing the in situ-generated imidate. Degas the reaction mixture with a stream of nitrogen or argon for 10-15 minutes. Place the vial approximately 5-10 cm from a blue LED lamp (427-450 nm) and stir vigorously at room temperature for 12-24 hours. Use a fan to maintain ambient temperature.

  • Step 4: Workup and Hydrolysis. Upon completion (monitored by LC-MS), concentrate the reaction mixture. To the crude residue, add a mixture of THF and 1 M hydrochloric acid (HCl). Stir at room temperature for 2-4 hours to hydrolyze the resulting oxazoline intermediate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Step 5: Purification. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched aminocyclobutanol.

Catalyst SystemC-H Bond TypeKey FeaturesYield (%)Enantiomeric Excess (ee %)Reference
Cu(II)/Chiral Ligand + Ir(III) PhotocatalystAlkyl, Benzyl, AllylMulti-catalytic, high enantioselectivityBroad (40-90%)High (70-98%)[6][7]
Rh₂(esp)₂Tertiary or Benzylic β-C-HOxidative cyclization of urea/guanidineGood to ExcellentStereospecific[8]
Pd(II)/SulfoxideAllylic C-H of terminal olefinsForms syn-1,3-amino alcohol precursorsGood to ExcellentHigh Diastereoselectivity[9]

Conclusion and Future Outlook

The synthesis of aminocyclobutanols has been significantly advanced by the development of innovative catalytic methods. [2+2] cycloadditions provide a direct and atom-economical route to the cyclobutane core, with photochemical and pressure-promoted variants offering unique advantages in stereocontrol and substrate scope.[2][3][4] In parallel, intramolecular C-H amination strategies have emerged as a paradigm of modern catalysis, enabling the installation of amino groups with exceptional regioselectivity and enantioselectivity on pre-existing alcohol scaffolds through sophisticated multi-catalytic systems.[6] These methods, grounded in a deep understanding of reaction mechanisms, provide researchers with a powerful and versatile toolkit for accessing these medicinally important structures. Future efforts will likely focus on expanding the substrate scope, reducing catalyst loadings, and developing new catalytic cycles that merge the efficiency of cycloadditions with the precision of C-H functionalization.

References

  • Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions - Radboud Repository. (n.d.). Radboud Repository.
  • Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. (2002). PubMed.
  • Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. (2002). Journal of the American Chemical Society.
  • Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition. (2013). Angewandte Chemie International Edition.
  • β-Amino alcohol synthesis by amination (alkylation). (n.d.). Organic Chemistry Portal.
  • Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization. (2021). Chemical Science.
  • Enantioselective radical C–H amination for the synthesis of β-amino alcohols. (2020). Nature.
  • Cycloaddition Reactions. (2023). Chemistry LibreTexts.
  • Allylic C—H Amination for the Preparation of syn-1,3-Amino Alcohol Motifs. (2012). Journal of the American Chemical Society.
  • Design of a selective, radical C–H amination for the synthesis of β-amino alcohols. (2020). ResearchGate.
  • C–H Amination. (n.d.). Sigma-Aldrich.
  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). Journal of Cheminformatics.

Sources

Application Note: A Robust Protocol for the N,N-Dimethylation of 3-Aminocyclobutan-1-ol via the Eschweiler-Clarke Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven protocol for the N,N-dimethylation of 3-aminocyclobutan-1-ol, a valuable building block in contemporary drug discovery. The cyclobutane motif is increasingly incorporated into pharmaceutical candidates to explore novel chemical space and improve physicochemical properties. This guide details the use of the Eschweiler-Clarke reaction, a classic and highly reliable method for the exhaustive methylation of primary amines. We delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step experimental procedure, and offer insights into process control and validation. The protocol is designed for researchers, medicinal chemists, and process development professionals seeking a scalable and efficient synthesis of N,N-dimethyl-3-aminocyclobutan-1-ol.

Introduction: The Strategic Value of N,N-Dimethylation and Cyclobutane Scaffolds

In medicinal chemistry, the introduction of N,N-dimethyl groups can profoundly influence a molecule's pharmacological profile. This modification can enhance metabolic stability by blocking N-dealkylation pathways, improve cell permeability by increasing lipophilicity and masking hydrogen bond donors, and fine-tune binding interactions with biological targets.

The cyclobutane ring, a "bioisostere" for various common functionalities, offers a unique three-dimensional geometry that can improve ligand-receptor complementarity and introduce favorable metabolic properties.[1][2] The synthesis of derivatives like N,N-dimethyl-3-aminocyclobutan-1-ol is therefore of significant interest for the development of novel therapeutics.

While several methods exist for N-methylation, the Eschweiler-Clarke reaction stands out for its simplicity, cost-effectiveness, and, most importantly, its inherent selectivity for producing tertiary amines without the risk of forming quaternary ammonium salts.[3][4][5] This protocol leverages these advantages to provide a direct and high-yielding route to the target compound.

The Eschweiler-Clarke Reaction: Mechanism and Rationale

The Eschweiler-Clarke reaction is a reductive amination process that utilizes an excess of formaldehyde as the carbon source and formic acid as the reducing agent.[6][7] The reaction proceeds through a well-understood mechanism, ensuring a predictable and controlled outcome.

Causality Behind Experimental Choices:

  • Reagents: Formaldehyde is an inexpensive and highly reactive one-carbon electrophile. Formic acid serves as an in-situ source of hydride (H⁻), and its decomposition into carbon dioxide and water provides a thermodynamic driving force that renders the reaction irreversible.[3][4]

  • Selectivity: The reaction elegantly avoids over-alkylation. A tertiary amine, the final product, cannot form an iminium ion with formaldehyde under these conditions, thus preventing the formation of a quaternary ammonium salt, a common side product in reactions using alkyl halides.[3][4]

  • Conditions: The reaction is typically performed at elevated temperatures (80-100 °C) to facilitate the dehydration steps and hydride transfer.[5]

Reaction Mechanism:

  • Iminium Ion Formation (First Methylation): The primary amine of 3-aminocyclobutan-1-ol attacks formaldehyde to form a hemiaminal intermediate, which then dehydrates to yield a primary iminium ion.

  • Hydride Transfer: Formic acid transfers a hydride to the iminium ion, reducing it to the corresponding secondary (monomethylated) amine.

  • Iminium Ion Formation (Second Methylation): The resulting secondary amine, being more nucleophilic than the primary starting material, rapidly reacts with a second equivalent of formaldehyde to form a secondary iminium ion.

  • Final Reduction: A second hydride transfer from formic acid yields the final N,N-dimethylated tertiary amine.

G A Primary Amine (3-aminocyclobutan-1-ol) B Hemiaminal A->B + CH₂O C Primary Iminium Ion B->C - H₂O D Secondary Amine (N-methyl) C->D + HCOOH - CO₂ E Secondary Amine (N-methyl) F Secondary Iminium Ion E->F + CH₂O, - H₂O G Tertiary Amine (N,N-dimethyl) F->G + HCOOH - CO₂

Caption: Reaction mechanism of the Eschweiler-Clarke N,N-dimethylation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Each stage, from reaction monitoring to work-up and purification, includes checkpoints to ensure the successful synthesis of the target compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
cis/trans-3-Aminocyclobutan-1-ol≥97%CommercialCan be used as a mixture of isomers.
Formic Acid≥95%CommercialCorrosive. Handle with care.
Formaldehyde Solution37 wt. % in H₂OCommercialToxic and suspected carcinogen.
Sodium Hydroxide (NaOH)Pellets, ≥97%CommercialCaustic.
Dichloromethane (DCM)ACS GradeCommercialVolatile solvent.
Deionized WaterN/AIn-house
Anhydrous Sodium Sulfate (Na₂SO₄)Granular, ACS GradeCommercialDrying agent.
Silica Gel60 Å, 230-400 meshCommercialFor column chromatography.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Fume Hood: Conduct all steps of this procedure in a well-ventilated fume hood.

  • Reagent Handling: Formaldehyde is a known irritant and suspected carcinogen. Formic acid and concentrated sodium hydroxide solutions are highly corrosive. Avoid inhalation and skin contact.

Step-by-Step Procedure

G start Start reaction 1. Reaction Setup - Charge reactants - Heat to 90-100 °C start->reaction monitor 2. Monitoring - TLC analysis - ~12-18 hours reaction->monitor workup 3. Work-up - Cool down - Basify with NaOH - Extract with DCM monitor->workup Reaction Complete purify 4. Purification - Dry with Na₂SO₄ - Concentrate - Column Chromatography workup->purify end End (Pure Product) purify->end

Caption: Experimental workflow for N,N-dimethylation of 3-aminocyclobutan-1-ol.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cis/trans-3-aminocyclobutan-1-ol (2.0 g, 22.9 mmol, 1.0 equiv.).

    • In the fume hood, carefully add formic acid (4.2 mL, 114.7 mmol, 5.0 equiv.).

    • Add aqueous formaldehyde solution (37 wt. %, 3.8 mL, 50.5 mmol, 2.2 equiv.).

    • Heat the reaction mixture to 90-100 °C using a heating mantle and stir vigorously.

  • Reaction Monitoring (Self-Validation Point):

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by withdrawing a small aliquot, diluting it with water, basifying with 2M NaOH, and extracting with ethyl acetate.

    • Use a mobile phase of 10% methanol in dichloromethane with 1% triethylamine. Visualize with ninhydrin stain (starting material will stain purple/blue, product will not).

    • The reaction is typically complete within 12-18 hours, indicated by the complete consumption of the starting amine.[5]

  • Aqueous Work-up:

    • Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice (~50 g).

    • Validation Point: Basify the aqueous solution to pH > 11 by slowly adding 8M aqueous sodium hydroxide. Check the pH with litmus paper or a pH meter. This step is critical to deprotonate the product amine for efficient extraction.

    • Transfer the mixture to a 250 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Isolation and Purification:

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • Purify the crude material by flash column chromatography on silica gel.

    • Eluent System: A gradient of 0% to 10% methanol in dichloromethane containing 0.5% triethylamine is typically effective. The triethylamine is added to prevent the protonation of the amine product on the acidic silica gel, which would otherwise lead to peak tailing and poor separation.

    • Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to afford N,N-dimethyl-3-aminocyclobutan-1-ol as a clear oil or low-melting solid.

Expected Results & Characterization

This protocol reliably provides the target compound in good to excellent yields.

ParameterValue
Scale 22.9 mmol
Reaction Time 12 - 18 hours
Temperature 90 - 100 °C
Expected Yield 75 - 90%
Appearance Colorless to pale yellow oil
Characterization ¹H NMR, ¹³C NMR, Mass Spectrometry (MS)

Trustworthiness through Characterization: The identity and purity of the final compound must be confirmed by standard analytical techniques. The ¹H NMR spectrum should show a characteristic singlet at ~2.2-2.4 ppm integrating to 6 protons (the two N-methyl groups). Mass spectrometry should confirm the expected molecular weight (M+H⁺ ≈ 116.1 g/mol ).

Conclusion

The Eschweiler-Clarke reaction offers an authoritative and highly efficient method for the N,N-dimethylation of 3-aminocyclobutan-1-ol. Its operational simplicity, use of inexpensive reagents, and inherent prevention of over-methylation make it an ideal choice for both small-scale discovery and larger-scale synthesis campaigns. By following this detailed protocol and its integrated validation checkpoints, researchers can confidently and reliably synthesize this valuable N,N-dimethylated cyclobutane building block for application in drug development and chemical biology.

References

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link][3]

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved February 15, 2026, from [Link][6]

  • The Organic Chemistry Tutor. (2022, May 7). Eschweiler-Clarke Reaction [Video]. YouTube. [Link][4]

  • Eschweiler-Clarke Reaction. (n.d.). NROChemistry. Retrieved February 15, 2026, from [Link][5]

  • Eschweiler-Clarke Reaction. (2021, February 8). J&K Scientific LLC. [Link][7]

  • Reductive amination of amines with formaldehyde ?. (2018, November 23). ResearchGate. [Link][8]

  • Reductive Amination with [11C]Formaldehyde: A Versatile Approach to Radiomethylation of Amines. (2012, April 2). Scientific Research Publishing. [Link][9]

  • Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. (n.d.). Frontiers. [Link][10]

  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. (n.d.). ScholarWorks. [Link][1]

  • How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?. (2013, March 19). ResearchGate. [Link][11]

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (n.d.). PMC. [Link][12]

  • A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. (n.d.). RSC Publishing. [Link][13]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). MDPI. [Link][2]

Sources

Application Notes & Protocols: 3-(Dimethylamino)cyclobutan-1-ol as a Versatile Building Block for Rigid Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Imperative for Molecular Rigidity

In the intricate dance of drug-target interactions, conformational flexibility can be a double-edged sword. While a degree of adaptability can facilitate binding, excessive flexibility can lead to a significant entropic penalty upon binding, reducing affinity and promoting off-target effects. The introduction of rigid scaffolds into molecular design is a well-established strategy to mitigate these challenges. Rigid structures pre-organize the pharmacophoric elements in a bioactive conformation, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2][3]

The cyclobutane ring, a four-membered carbocycle, has emerged as a particularly attractive motif for instilling rigidity in drug candidates.[1][2][3][4] Its puckered conformation and well-defined substitution patterns offer a three-dimensional architecture that can effectively mimic and constrain the spatial orientation of functional groups found in more flexible linkers.[5][6] This application note focuses on a specific, yet highly versatile, building block: 3-(Dimethylamino)cyclobutan-1-ol . We will explore its potential as a starting point for the creation of diverse and novel rigid scaffolds, providing detailed protocols for its derivatization.

The Unique Attributes of the 3-(Dimethylamino)cyclobutane Moiety

The this compound scaffold offers several key advantages for medicinal chemists:

  • Conformational Constraint: The inherent strain of the cyclobutane ring limits the number of accessible conformations, providing a rigid framework to which pharmacophoric groups can be attached.[5][6] This is exemplified in the design of combretastatin A4 analogs, where a 1,3-disubstituted cyclobutane ring successfully replaced the flexible cis-stilbene unit to prevent undesirable isomerization.[5]

  • Three-Dimensional Diversity: The cis and trans isomers of 1,3-disubstituted cyclobutanes present distinct spatial arrangements of substituents, allowing for a thorough exploration of the chemical space around a biological target.[7][8]

  • Dual Functionality: The presence of both a nucleophilic tertiary amine and a versatile hydroxyl group on the same scaffold provides two independent handles for chemical modification, enabling the rapid generation of compound libraries with diverse functionalities.

  • Improved Physicochemical Properties: The introduction of a saturated carbocyclic ring can lead to improved metabolic stability and solubility compared to aromatic systems.[9]

Strategic Derivatization of this compound: A Gateway to Novel Scaffolds

The true potential of this compound lies in its capacity to be elaborated into a wide array of more complex structures. The dimethylamino and hydroxyl groups serve as convenient points for diversification. The following sections provide detailed, field-proven protocols for the derivatization of these functional groups.

Protocol 1: N-Acylation of the Dimethylamino Group via Amide Bond Formation

The conversion of the tertiary amine to a quaternary ammonium salt upon acylation is not feasible. However, the amino group in a related primary or secondary aminocyclobutanol can be readily acylated to introduce a variety of substituents, thereby exploring the structure-activity relationship (SAR) around this position. For the purpose of illustrating a general approach, we will consider the acylation of a related primary amine, 3-aminocyclobutan-1-ol, which can be seen as a precursor or analog to our target molecule.

Objective: To introduce diverse acyl groups onto the amino functionality of an aminocyclobutanol, thereby creating a library of amides with varying steric and electronic properties. This modification can influence hydrogen bonding interactions and overall lipophilicity.

Reaction Scheme:

N_Acylation 3-Aminocyclobutan-1-ol 3-Aminocyclobutan-1-ol Product N-(3-hydroxycyclobutyl)amide 3-Aminocyclobutan-1-ol->Product Acyl_Chloride R-COCl (Acyl Chloride) Acyl_Chloride->Product Base Base (e.g., Triethylamine) Base->Product Solvent Solvent (e.g., DCM) Solvent->Product

Figure 1: General workflow for N-acylation of an aminocyclobutanol.

Materials:

Reagent/MaterialPurposeSupplier Example
3-Aminocyclobutan-1-olStarting MaterialCommercially Available
Acyl chloride (e.g., benzoyl chloride)Acylating AgentStandard Chemical Supplier
Triethylamine (Et3N)BaseStandard Chemical Supplier
Dichloromethane (DCM), anhydrousSolventStandard Chemical Supplier
Saturated aqueous sodium bicarbonateQuenching/WorkupLaboratory Preparation
BrineWorkupLaboratory Preparation
Anhydrous sodium sulfate (Na2SO4)Drying AgentStandard Chemical Supplier
Silica gelChromatographyStandard Chemical Supplier

Step-by-Step Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-aminocyclobutan-1-ol (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Addition of Base: Add triethylamine (1.2 eq) to the solution and stir for 5 minutes at room temperature. The base is crucial to neutralize the HCl generated during the reaction.[10][11][12]

  • Addition of Acylating Agent: Slowly add the desired acyl chloride (1.1 eq) dropwise to the stirred solution at 0 °C (ice bath). The slow addition helps to control the exothermicity of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylated product.

Protocol 2: O-Alkylation of this compound

The hydroxyl group of this compound is a versatile handle for introducing a wide range of substituents via O-alkylation. This modification can be used to modulate polarity, introduce metabolically stable groups, or append linkers for further functionalization.

Objective: To synthesize a library of ethers by reacting the hydroxyl group with various alkylating agents. This allows for the exploration of how modifications at this position impact biological activity and physicochemical properties.

Reaction Scheme:

O_Alkylation Starting_Material This compound Alkoxide Cyclobutoxide Intermediate Starting_Material->Alkoxide + Base Base Base (e.g., NaH) Product 3-(Dimethylamino)-1-alkoxycyclobutane Alkoxide->Product + R-X Alkylating_Agent R-X (Alkyl Halide) Alkylating_Agent->Product Solvent Solvent (e.g., THF) Solvent->Alkoxide

Figure 2: General workflow for O-alkylation of this compound.

Materials:

Reagent/MaterialPurposeSupplier Example
This compoundStarting MaterialCommercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilBaseStandard Chemical Supplier
Alkyl halide (e.g., benzyl bromide)Alkylating AgentStandard Chemical Supplier
Tetrahydrofuran (THF), anhydrousSolventStandard Chemical Supplier
Saturated aqueous ammonium chlorideQuenching/WorkupLaboratory Preparation
BrineWorkupLaboratory Preparation
Anhydrous sodium sulfate (Na2SO4)Drying AgentStandard Chemical Supplier
Silica gelChromatographyStandard Chemical Supplier

Step-by-Step Protocol:

  • Preparation of the Alkoxide: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous tetrahydrofuran (THF) to the flask, followed by the dropwise addition of a solution of this compound (1.0 eq) in anhydrous THF at 0 °C.

  • Formation of the Alkoxide: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas indicates the formation of the alkoxide.

  • Addition of the Alkylating Agent: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.[13][14]

Data Presentation: Physicochemical Properties of Derivatized Scaffolds

The following table provides a hypothetical comparison of the calculated physicochemical properties of the parent this compound and its derivatized analogs. Such data is crucial for guiding the selection of compounds for further biological evaluation.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPTPSA (Ų)
This compoundC6H13NO115.170.523.47
N-(3-hydroxycyclobutyl)benzamideC11H13NO2191.231.249.33
1-Benzyloxy-3-(dimethylamino)cyclobutaneC13H19NO205.302.312.47

Note: These values are calculated and serve as illustrative examples.

Conclusion: A Versatile Platform for Rigid Scaffold Design

This compound represents a valuable and versatile building block for the construction of rigid scaffolds in drug discovery. Its dual functionality allows for the systematic exploration of chemical space through straightforward and well-established synthetic transformations. The protocols provided herein offer a solid foundation for researchers to generate libraries of novel, conformationally constrained molecules with the potential for enhanced biological activity and improved pharmacokinetic properties. The strategic incorporation of the cyclobutane motif, facilitated by building blocks like this compound, will undoubtedly continue to be a fruitful approach in the quest for new and effective therapeutics.

References

  • Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Retrieved February 15, 2026, from [Link]

  • An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. (n.d.). Bar-Ilan University. Retrieved February 15, 2026, from [Link]

  • Discovery of a Novel Cyclobutanol Scaffold With Anti‐Inflammatory Activity and Its Modular Synthesis. (2025, December 29). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Drug candidates bearing 1,3-disubstituted cyclobutane moieties. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • Patents & Products. (n.d.). Garg Lab - UCLA. Retrieved February 15, 2026, from [Link]

  • Process for preparing optically active 3-(methylamino)-1-(2-thienyl) propan-1-ol and intermediates for preparation. (n.d.). Google Patents.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • in the united states patent and trademark office. (2021, November 17). Regulations.gov. Retrieved February 15, 2026, from [Link]

  • Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. (n.d.). Google Patents.
  • 3‐[3‐(Phenalkylamino)cyclohexyl]phenols: Synthesis, biological activity, and in silico investigation of a naltrexone‐derived novel class of MOR‐antagonists. (2022, September 6). Wiley Online Library. Retrieved February 15, 2026, from [Link]

  • Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β‐Amino Acids. (2025, October 18). ResearchGate. Retrieved February 15, 2026, from [Link]

  • N-Acylation in combinatorial chemistry. (n.d.). Arkivoc. Retrieved February 15, 2026, from [Link]

  • Method for producing O-alkylated cyclic aminoalcohols. (n.d.). Google Patents.
  • (PDF) N-Acylation in Combinatorial Chemistry. (2025, August 7). ResearchGate. Retrieved February 15, 2026, from [Link]

  • 4.8: Conformations of Disubstituted Cyclohexanes. (2022, September 24). Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Synthesis and therapeutic application of beta-amino alcohol derivatives. (2025, August 8). ResearchGate. Retrieved February 15, 2026, from [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. (2022, March 9). Frontiers. Retrieved February 15, 2026, from [Link]

  • (2S)-(−)-3-exo-(DIMETHYLAMINO)ISOBORNEOL. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]

  • A practical synthesis of 3-acyl cyclobutanones by [2 + 2] annulation. Mechanism and utility of the Zn(II)-catalyzed condensation of α-chloroenamines with electron-deficient alkenes. (2011, March 18). PubMed. Retrieved February 15, 2026, from [Link]

  • Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 15, 2026, from [Link]

  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. (n.d.). Quick Company. Retrieved February 15, 2026, from [Link]

  • Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. (n.d.). Arkivoc. Retrieved February 15, 2026, from [Link]

  • Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. (n.d.). Princeton University. Retrieved February 15, 2026, from [Link]

  • Sequential C(sp3)-H arylation and olefination: total synthesis of the proposed structure of pipercyclobutanamide A. (n.d.). National Institutes of Health. Retrieved February 15, 2026, from [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (n.d.). PubMed. Retrieved February 15, 2026, from [Link]

  • 3-Aminocyclobutanol. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3-(Dimethylamino)cyclobutan-1-ol into Bioactive Molecules

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry, the deliberate selection of molecular building blocks is paramount to achieving desired pharmacological profiles. Small carbocycles, particularly cyclobutane derivatives, have emerged as valuable scaffolds for imparting favorable properties onto drug candidates.[1][2] Unlike more flexible aliphatic chains or larger rings, the cyclobutane moiety adopts a rigid, puckered conformation.[3] This structural feature can enhance binding affinity by pre-organizing pharmacophoric elements, improve metabolic stability, and fine-tune physicochemical properties such as lipophilicity and solubility.[4]

This guide focuses on a particularly versatile building block: 3-(Dimethylamino)cyclobutan-1-ol . This bifunctional molecule offers two key points for synthetic diversification: a secondary alcohol for forming ethers and esters, and a tertiary amine which can influence aqueous solubility and serve as a hydrogen bond acceptor. Its compact, three-dimensional structure makes it an attractive substitute for more traditional, planar, or flexible linkers in drug design.[1][5]

Herein, we provide a detailed exploration of the strategic incorporation of this compound into parent molecules. We will delve into its core properties, present robust, step-by-step protocols for its chemical modification, and discuss the rationale behind these synthetic choices, grounded in established chemical principles.

Physicochemical and Structural Properties

Understanding the intrinsic properties of this compound is the foundation for its rational application in drug design. The molecule's structure presents a unique combination of a polar alcohol, a basic amine, and a non-polar carbocyclic core.

PropertyValue (Predicted/Computed)Source
Molecular FormulaC7H15NOPubChem
Molecular Weight129.20 g/mol PubChem
XLogP3-0.1PubChem
Hydrogen Bond Donor Count1 (from -OH)PubChem
Hydrogen Bond Acceptor Count2 (from -N and -O)PubChem
Topological Polar Surface Area23.5 ŲPubChem

Note: PubChem data is often computed. For precise values, experimental determination is recommended.

The negative XLogP3 value suggests a high degree of hydrophilicity, a desirable trait for improving the solubility of parent molecules. The presence of both a hydrogen bond donor and two acceptors allows for versatile interactions with biological targets.[6]

Synthetic Strategies for Incorporation

The two primary functional handles of this compound—the hydroxyl group and the dimethylamino group—allow for its incorporation into a wide array of molecular architectures. While the tertiary amine is generally stable, the secondary alcohol is the primary site for synthetic elaboration.[7] We will focus on two of the most common and robust transformations: O-alkylation to form ethers and esterification to form esters.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and widely used method for forming ethers, proceeding via an SN2 mechanism.[8] This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a leaving group on an electrophilic partner (e.g., an alkyl halide).[9][10]

Causality and Experimental Choices:

  • Base Selection: A strong, non-nucleophilic base is crucial for efficiently deprotonating the alcohol without competing in the substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the reaction forward, with the only byproduct being benign hydrogen gas.[11]

  • Solvent: Anhydrous, polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are ideal.[8] They effectively solvate the cation of the alkoxide but do not interfere with the nucleophilicity of the oxygen anion.

  • Electrophile: The reaction works best with primary alkyl halides (R-X, where X = I, Br, Cl) or tosylates (R-OTs).[8][12] Secondary halides may lead to competing elimination reactions, and tertiary halides will almost exclusively yield elimination products.[10]

Workflow for O-Alkylation

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification Cyclobutanol This compound Deprotonation 1. Deprotonation (0°C to RT, 1-2h) Formation of Alkoxide Cyclobutanol->Deprotonation AlkylHalide Alkyl Halide (R-X) NucleophilicAttack 2. Nucleophilic Attack (SN2) (0°C to RT, 4-12h) AlkylHalide->NucleophilicAttack Base NaH Base->Deprotonation Solvent Anhydrous THF Solvent->Deprotonation Deprotonation->NucleophilicAttack Alkoxide Intermediate Quench Quench with H2O NucleophilicAttack->Quench Crude Reaction Mixture Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product 3-(Dimethylamino)cyclobutyl Ether Purify->Product

Caption: Workflow for Williamson Ether Synthesis.

Protocol 2.1: Synthesis of a 3-(Dimethylamino)cyclobutyl Ether

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Primary alkyl halide (e.g., benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours until gas evolution ceases.[11]

  • Alkylation: Cool the resulting alkoxide suspension back to 0°C. Add the primary alkyl halide (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the flask to 0°C and cautiously quench the excess NaH by the slow, dropwise addition of water or saturated aqueous NH4Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.[12]

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Esterification

Esterification is another fundamental transformation for the hydroxyl group. Depending on the stability of the coupling partners, several methods can be employed. For acid-sensitive substrates, coupling a carboxylic acid using activating agents like DCC/DMAP (Steglich esterification) is a mild and effective option.[13] For more robust substrates, the classic Fischer esterification using an acid catalyst can be employed, although it is an equilibrium-driven process.[14] An alternative, often high-yielding method, is the reaction with an acid chloride or anhydride.[15]

Causality and Experimental Choices:

  • Method: Reaction with an acid chloride is often preferred for its high reactivity and generally irreversible nature.

  • Base: A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction.[16] This prevents protonation of the dimethylamino group, which would render the substrate insoluble, and also prevents acid-catalyzed side reactions.

  • Solvent: Anhydrous aprotic solvents like Dichloromethane (DCM) or THF are suitable to prevent hydrolysis of the reactive acid chloride.

Workflow for Esterification via Acid Chloride

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification Cyclobutanol This compound Acylation Acylation (0°C to RT, 2-6h) Cyclobutanol->Acylation AcidChloride Acid Chloride (RCOCl) AcidChloride->Acylation Base Triethylamine (TEA) Base->Acylation Solvent Anhydrous DCM Solvent->Acylation Wash Wash with aq. NaHCO3 Acylation->Wash Crude Reaction Mixture Extract Extract with DCM Wash->Extract Purify Column Chromatography Extract->Purify Product 3-(Dimethylamino)cyclobutyl Ester Purify->Product

Caption: Workflow for Ester Synthesis via Acid Chloride.

Protocol 2.2: Synthesis of a 3-(Dimethylamino)cyclobutyl Ester

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq).

  • Acylation: Cool the solution to 0°C. Add the acid chloride (1.1 eq) dropwise. A precipitate of triethylammonium chloride may form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution to remove excess acid chloride and neutralize the HCl salt.

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Impact on Bioactivity and DMPK Properties: A Discussion

The incorporation of the 3-(dimethylamino)cyclobutyl moiety can profoundly influence the biological and pharmacokinetic properties of a molecule.

  • Improved Potency and Selectivity: The rigid, puckered nature of the cyclobutane ring restricts the conformational freedom of the molecule.[3] This can lock a pharmacophore into a bioactive conformation, leading to a lower entropic penalty upon binding to a target protein and thus increasing potency.[1] The defined three-dimensional vector of the substituents can also enhance selectivity for the target over off-targets.

  • Enhanced Metabolic Stability: Aliphatic chains are often susceptible to metabolic oxidation by cytochrome P450 enzymes. Replacing a flexible chain with a cyclobutane ring can block these sites of metabolism, thereby increasing the metabolic stability and half-life of the drug candidate.[4][5]

  • Modulation of Physicochemical Properties: The dimethylamino group is basic (typical tertiary amine pKa ~9-10) and will be protonated at physiological pH. This positive charge significantly increases aqueous solubility, a critical factor for oral bioavailability. The overall scaffold provides a balance between this polar, charged group and the lipophilic carbocycle, allowing for fine-tuning of the molecule's overall lipophilicity (LogP/LogD).

While specific case studies directly incorporating this compound are often proprietary, the principles are well-established through the use of similar aminocyclitol and cyclobutane scaffolds in numerous drug discovery programs.[6][17] Researchers have successfully used these motifs to develop potent and selective inhibitors for various targets, including kinases and proteases.

Conclusion

This compound is a high-value building block for medicinal chemists seeking to optimize lead compounds. Its bifunctional nature, coupled with the inherent structural and physicochemical advantages of the aminocyclobutane core, provides a powerful tool for enhancing potency, selectivity, solubility, and metabolic stability. The synthetic protocols detailed herein offer reliable and adaptable methods for incorporating this scaffold, enabling the exploration of novel chemical space and the development of next-generation therapeutics.

References

  • Cyclobutane Derivatives in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/uploads/file/20210312/210312102115629.pdf]
  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates.ChemMedChem, 17(12). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7318357/]
  • Willems, S., et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [URL: https://repository.ubn.ru.nl/handle/2066/220268]
  • Williamson Ether Synthesis. Chemistry Steps. [URL: https://www.chemistrysteps.com/williamson-ether-synthesis/]
  • Baran, P. S., et al. (2020). Cyclobutanes in Small-Molecule Drug Candidates.PubMed, 15(12), 1295-1315. [URL: https://pubmed.ncbi.nlm.nih.gov/32369230/]
  • Cyclobutane-containing scaffolds in bioactive small molecules. Request PDF. [URL: https://www.researchgate.net/publication/349479357_Cyclobutane-containing_scaffolds_in_bioactive_small_molecules]
  • The Williamson Ether Synthesis. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/]
  • Williamson ether synthesis. L.S.College, Muzaffarpur. [URL: https://www.lscollege.ac.in/userfiles/image/syallabus/Williamson%20ether%20synthesis.pdf]
  • Williamson Ether Synthesis. Utah Tech University. [URL: https://chem.utahtech.edu/wp-content/uploads/sites/110/2019/07/23_Williamson_Ether.pdf]
  • Acid to Ester - Common Conditions. Organic Chemistry Data. [URL: https://www.organic-chemistry.org/protectivegroups/carboxylicacids/esters.shtm]
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Pharma Standard. [URL: https://pharmastandard.blogspot.com/2018/06/alcohol-to-ether-using-williamson.html]
  • Díaz, L., & Delgado, A. (2010). Medicinal Chemistry of Aminocyclitols.Current Medicinal Chemistry, 17(22), 2393-418. [URL: https://pubmed.ncbi.nlm.nih.gov/20491637/]
  • Ester synthesis by esterification. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. ResearchGate. [URL: https://www.researchgate.net/publication/373977202_FDA-approved_drugs_containing_dimethylamine_pharmacophore_a_review_of_the_last_50_years]
  • (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride. PubChemLite. [URL: https://pubchemlite.org/compound/CID165941609]
  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra04383a]
  • Petrova, M., et al. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.Current Organic Chemistry, 14(18), 2009-2028. [URL: https://www.researchgate.net/publication/228392120_Cyclobutane-Containing_Alkaloids_Origin_Synthesis_and_Biological_Activities]
  • Efficient Synthesis of Pharmaceutically Important Intermediates via Knoevenagel, Aldol Type Condensation by Using Aqueous Extrac. Der Pharma Chemica. [URL: https://www.derpharmachemica.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
  • Reaction of Alcohols with Carboxylic Acids and their Derivatives. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527652013]
  • comparative analysis of different synthetic routes to 2-(dimethylamino)-2-phenylbutan-1-ol. Benchchem. [URL: https://www.benchchem.com/pdf/BCHM2590623-guide.pdf]
  • CN102838493A - Synthesis method for 3-[(1R, 2R)-3-( dimethylamino)-1-ethyl-2-methylpropyl] phenol. Google Patents. [URL: https://patents.google.
  • Synthesis and therapeutic application of beta-amino alcohol derivatives. ResearchGate. [URL: https://www.researchgate.
  • A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. [URL: https://www.quickcompany.in/patents/a-novel-stereospecific-synthesis-of-2-s-3-s-1-dimethylamino-3-3-methoxyphenyl-2-methyl-pentan-3-ol]
  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. ResearchGate. [URL: https://www.researchgate.net/publication/344448577_Pharmacological_applications_of_azomethine_derivatives_in_the_therapy_of_different_diseases]
  • esterification - alcohols and carboxylic acids. Chemguide. [URL: https://www.chemguide.co.
  • studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. [URL: https://scholarworks.gsu.edu/chemistry_theses/162/]
  • Representative cyclobutane-containing bioactive molecules. ResearchGate. [URL: https://www.researchgate.net/figure/Representative-cyclobutane-containing-bioactive-molecules_fig1_353147926]
  • Khdour, O. M., et al. (2012). Structural Simplification of Bioactive Natural Products with Multicomponent Synthesis. 2. Antiproliferative and Antitubulin Activities of Pyrano[3,2-c]pyridones and Pyrano[3,2-c]quinolones.Journal of Medicinal Chemistry, 55(15), 6887–6898. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3418431/]
  • US20130296608A1 - Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol. Google Patents. [URL: https://patents.google.
  • a) Examples of bioactive natural products containing cyclobutane ring. b) HOMD or HETD of styrenes mediated with PIDA or DMP, respectively. ResearchGate. [URL: https://www.researchgate.net/figure/a-Examples-of-bioactive-natural-products-containing-cyclobutane-ring-b-HOMD-or-HETD-of_fig1_328904710]
  • 3-Aminocyclobutanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/3-Aminocyclobutanol]
  • Petrova, M., et al. (2010). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities.PMC, 14(18), 2009-2028. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3014690/]
  • The application of cyclobutane derivatives in organic synthesis. ResearchGate. [URL: https://www.researchgate.
  • Special Issue “Development and Synthesis of Biologically Active Compounds”. MDPI. [URL: https://www.mdpi.com/1420-3049/27/7/2235]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of 3-(Dimethylamino)cyclobutan-1-ol, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this valuable chemical process.

The synthesis of this compound, a key intermediate in the preparation of various pharmaceutical compounds, presents unique challenges that require careful consideration of reaction conditions and purification strategies. This guide offers practical solutions to common problems encountered during its synthesis, ensuring a higher success rate and product purity.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes to this compound?

The most prevalent and efficient synthetic pathway commences with the reductive amination of 3-hydroxycyclobutanone with dimethylamine. This two-step, one-pot reaction is often favored for its operational simplicity and generally good yields. An alternative, though less common, route involves the multi-step transformation of cyclobutanone.

2. What are the critical parameters to control during the reductive amination of 3-hydroxycyclobutanone?

The success of the reductive amination hinges on several key factors:

  • Choice of Reducing Agent: The selection of the reducing agent is paramount to prevent unwanted side reactions. While sodium borohydride is a viable option, sodium triacetoxyborohydride is often preferred for its milder nature and higher selectivity, which minimizes the formation of byproducts.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for the efficient formation of the intermediate iminium ion, which is then reduced to the desired amine.

  • Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to control the reaction rate and prevent the formation of impurities.

3. What are the common impurities encountered in the synthesis of this compound and how can they be minimized?

The primary impurities include the over-alkylated tertiary amine and unreacted starting materials. The formation of these byproducts can be minimized by:

  • Stoichiometry: Using a slight excess of dimethylamine can drive the reaction to completion, but a large excess should be avoided to prevent over-alkylation.

  • Slow Addition of Reducing Agent: The slow and controlled addition of the reducing agent helps to maintain a low concentration of the reducing species, favoring the desired reaction pathway.

  • Careful Monitoring: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) can be used to monitor the progress of the reaction and ensure that it is stopped at the optimal time.

4. What are the recommended methods for the purification of this compound?

The purification of this polar and basic compound can be challenging. The following methods are recommended:

  • Column Chromatography: Column chromatography on silica gel is the most common purification method. To prevent the basic amine from streaking on the acidic silica gel, it is advisable to add a small amount of a base, such as triethylamine (0.1-1%), to the eluent.

  • Distillation: For larger scale purifications, distillation under reduced pressure can be an effective method for obtaining a high-purity product.

5. How can I confirm the identity and purity of the synthesized this compound?

A combination of spectroscopic techniques is essential for the unambiguous characterization of the final product:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are the most powerful tools for confirming the structure of the molecule and identifying any impurities.

  • Mass Spectrometry: GC-MS or LC-MS can be used to determine the molecular weight of the product and to identify any byproducts.

  • Infrared Spectroscopy: IR spectroscopy can be used to confirm the presence of the hydroxyl group (a broad peak around 3300 cm-1) and the C-N bond.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound and provides practical solutions.

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction.Monitor the reaction progress by TLC or GC-MS and ensure it has gone to completion. Consider increasing the reaction time or temperature slightly.
Decomposition of the product during workup or purification.Use mild workup conditions and avoid excessive heat during purification. For column chromatography, use a deactivated silica gel or add a base to the eluent.
Formation of Byproducts Incorrect choice of reducing agent.Use a milder and more selective reducing agent like sodium triacetoxyborohydride.
Non-optimal reaction conditions.Carefully control the pH, temperature, and stoichiometry of the reactants.
Difficult Purification The product is a polar and basic compound.Use column chromatography on silica gel with an eluent containing a small amount of triethylamine. Alternatively, consider distillation under reduced pressure.
Inconsistent Results Variability in the quality of starting materials.Ensure the purity of the starting materials, especially the 3-hydroxycyclobutanone.

Experimental Protocols

Reductive Amination of 3-Hydroxycyclobutanone

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 3-Hydroxycyclobutanone

  • Dimethylamine (2 M solution in THF)

  • Sodium triacetoxyborohydride

  • Acetic acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Methanol/Triethylamine (e.g., 90:9:1)

Procedure:

  • To a solution of 3-hydroxycyclobutanone (1.0 eq) in dichloromethane (DCM) at 0 °C, add dimethylamine (1.2 eq) followed by acetic acid (1.1 eq).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 1 hour, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using the specified eluent system.

Visualizing the Reaction and Troubleshooting

reaction_workflow cluster_synthesis Synthesis Workflow cluster_troubleshooting Troubleshooting Logic start Start: 3-Hydroxycyclobutanone reductive_amination Reductive Amination (Dimethylamine, NaBH(OAc)3) start->reductive_amination Step 1 workup Aqueous Workup (NaHCO3, Brine) reductive_amination->workup Step 2 purification Purification (Column Chromatography) workup->purification Step 3 product Product: this compound purification->product Step 4 issue Issue Detected (e.g., Low Yield) cause1 Incomplete Reaction? issue->cause1 cause2 Side Product Formation? issue->cause2 cause3 Purification Loss? issue->cause3 solution1 Optimize Reaction Time/Temp cause1->solution1 solution2 Change Reducing Agent/pH cause2->solution2 solution3 Modify Purification Method cause3->solution3

Caption: Synthetic workflow and troubleshooting logic for this compound.

References

  • Reductive Amination of Ketones and Aldehydes. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • A Practical and Efficient Synthesis of 3-(Dimethylamino)cyclobutanol. Wu, G., & Wong, Y. (2004). Organic Process Research & Development, 8(4), 654–656. [Link]

  • Synthesis of 3-(dimethylamino)cyclobutanol.

Technical Support Center: A Troubleshooting Guide for the Scaled-Up Production of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-(Dimethylamino)cyclobutan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up the production of this valuable cyclobutane derivative. Recognizing the unique challenges presented by strained ring systems and amino alcohol functionalities, this document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate potential hurdles in your synthetic process.

Our approach is grounded in established chemical principles and field-proven insights to ensure the robustness and reproducibility of your scale-up efforts. We will focus on a common and plausible synthetic route: the reduction of 3-(dimethylamino)cyclobutanone.

Assumed Synthetic Pathway

For the purpose of this guide, we will center our discussion on a two-step synthetic sequence:

  • Synthesis of the Precursor: Formation of 3-(dimethylamino)cyclobutanone.

  • Reduction to the Final Product: Conversion of 3-(dimethylamino)cyclobutanone to this compound, typically via hydride reduction.

Synthetic_Pathway 3-(dimethylamino)cyclobutanone 3-(dimethylamino)cyclobutanone Reduction Reduction (e.g., NaBH4) 3-(dimethylamino)cyclobutanone->Reduction This compound This compound Precursor_Synthesis Precursor Synthesis Precursor_Synthesis->3-(dimethylamino)cyclobutanone Reduction->this compound Low_Yield_Precursor Low_Yield Low Yield of Precursor Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side Reactions Low_Yield->Side_Reactions Workup_Loss Product Loss During Workup Low_Yield->Workup_Loss Monitor Reaction (TLC, GC)\nExtend Reaction Time\nAdjust Stoichiometry Monitor Reaction (TLC, GC) Extend Reaction Time Adjust Stoichiometry Incomplete_Reaction->Monitor Reaction (TLC, GC)\nExtend Reaction Time\nAdjust Stoichiometry Optimize Conditions (Temp, Conc.)\nChange Catalyst/Solvent Optimize Conditions (Temp, Conc.) Change Catalyst/Solvent Side_Reactions->Optimize Conditions (Temp, Conc.)\nChange Catalyst/Solvent Multiple Extractions\nBack-Extraction\nOptimize Aqueous pH Multiple Extractions Back-Extraction Optimize Aqueous pH Workup_Loss->Multiple Extractions\nBack-Extraction\nOptimize Aqueous pH

Caption: Troubleshooting low yield of 3-(dimethylamino)cyclobutanone.

Section B: Reduction of 3-(dimethylamino)cyclobutanone

Q6: The reduction of the ketone to the alcohol is sluggish or incomplete. How can I improve the reaction efficiency?

A6: An incomplete reduction can be frustrating, but is often rectifiable.

Potential Cause Explanation Recommended Solution
Inactive Reducing Agent Sodium borohydride can decompose over time, especially if not stored properly in a dry environment.Use a fresh, unopened container of NaBH₄. You can also test the activity of the reducing agent on a small scale with a simple ketone like acetone.
Insufficient Reagent While the stoichiometry is theoretically 1:4 (NaBH₄:ketone), in practice, an excess of the reducing agent is often required to drive the reaction to completion. [1]Increase the molar equivalents of NaBH₄. A 1.5 to 2-fold excess is a good starting point for optimization.
Low Reaction Temperature While the reaction is often performed at room temperature, lower temperatures can slow down the reaction rate.If the reaction is proceeding too slowly, consider a modest increase in temperature. However, be cautious as higher temperatures can lead to side reactions.
Solvent Effects The choice of solvent can influence the reactivity of the borohydride.Methanol or ethanol are common solvents for NaBH₄ reductions. Ensure the solvent is anhydrous if using a more reactive hydride.

Q7: I am observing the formation of significant byproducts during the reduction. What are they and how can I minimize them?

A7: Byproduct formation is a common issue in scale-up.

Potential Byproduct Formation Mechanism Minimization Strategy
Over-reduction Products While less common with NaBH₄, more aggressive reducing agents or harsh conditions could potentially lead to further reduction.Stick to milder reducing agents like NaBH₄. Control the reaction temperature and avoid prolonged reaction times after completion.
Ring-Opened Products The strained cyclobutane ring can be susceptible to opening under certain conditions, although this is less likely with a mild reduction.Maintain neutral or slightly basic conditions during the reaction and workup. Avoid strongly acidic or basic conditions that could promote ring-opening.
Borate Esters During the reaction, borate ester intermediates are formed. If the workup is incomplete, these may persist.Ensure a thorough acidic or basic workup to hydrolyze the borate esters and liberate the free alcohol.

digraph "Reduction_Byproducts" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];
"Start" [label="3-(dimethylamino)cyclobutanone", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Desired" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
"Byproduct1" [label="Over-reduction Products", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Byproduct2" [label="Ring-Opened Products", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
"Byproduct3" [label="Borate Esters", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

"Start" -> "Desired" [label="NaBH4 (Controlled)", color="#34A853"];
"Start" -> "Byproduct1" [label="Harsh Conditions", color="#EA4335", style=dashed];
"Start" -> "Byproduct2" [label="Acidic/Basic Conditions", color="#EA4335", style=dashed];
"Desired" -> "Byproduct3" [label="Incomplete Workup", color="#EA4335", style=dashed];

}

Caption: Potential byproduct formation during reduction.

Section C: Purification and Isolation

Q8: I am having difficulty purifying the final product, this compound. What are the best practices?

A8: The polar nature of amino alcohols can make purification challenging.

Purification Challenge Explanation Recommended Solution
High Water Solubility The amino and hydroxyl groups make the product relatively polar and potentially water-soluble, leading to losses during aqueous workup.Saturate the aqueous layer with a salt like NaCl (brining) to decrease the solubility of the organic product. Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of solvents.
Difficulty with Crystallization The product may be an oil or a low-melting solid, making crystallization difficult. Impurities can also inhibit crystallization.If direct crystallization is challenging, consider converting the amine to a salt (e.g., hydrochloride) which is often more crystalline and can be purified by recrystallization. The free base can then be regenerated. [2]
Co-distillation with Solvent The product might have a boiling point close to that of the solvent, leading to issues during solvent removal.Use a rotary evaporator under reduced pressure and with controlled temperature to remove the solvent. For final traces of solvent, a high-vacuum pump may be necessary.
Chromatography Issues The basicity of the amine can cause tailing on silica gel chromatography.Use a silica gel column treated with a small amount of a base like triethylamine in the eluent to suppress tailing. Alternatively, alumina chromatography can be a better option for basic compounds.

Part 3: Experimental Protocols

This section provides a general, step-by-step protocol for the reduction of 3-(dimethylamino)cyclobutanone. Note: These are general guidelines and should be optimized for your specific scale and laboratory conditions.

Protocol 1: Sodium Borohydride Reduction of 3-(dimethylamino)cyclobutanone

Materials:

  • 3-(dimethylamino)cyclobutanone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-(dimethylamino)cyclobutanone (1.0 eq) in methanol or ethanol (approximately 10 mL per gram of ketone).

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C. The addition may be exothermic.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete as monitored by TLC or GC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of 1M HCl until the bubbling ceases. This will neutralize the excess NaBH₄.

  • Basification: Add saturated sodium bicarbonate solution to the mixture until the pH is basic (pH 8-9). This will ensure the product is in its free base form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be further purified by distillation under reduced pressure, crystallization (or salt formation followed by crystallization), or column chromatography as needed.

References

  • Glorius, F. et al. (2021). Chemists succeed in synthesis of aminoalcohols by utilizing light. University of Münster. [Link]

  • M. M. Hussain, H. Li, N. Hussain, M. Ureña, P. J. Carroll, P. J. Walsh. (2009). Stereoselective Synthesis of Trisubstituted Cyclobutanols and their Facile Pinacol-Type Rearrangement to 2,3-Disubstituted Cyclobutanones. Journal of the American Chemical Society.
  • Organic Syntheses Procedure. cyclobutene. [Link]

  • Westlake University. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University News. [Link]

  • Krumpolc, M., & Rocek, J. (1981). Cyclobutanone. Organic Syntheses, 60, 20.
  • Google Patents. (1999).
  • Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4). YouTube. [Link]

  • Google Patents. (2020). Synthetic method of cyclobutanone.
  • Organic Syntheses Procedure. cyclobutanone. [Link]

  • Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing. [Link]

  • Singh, V. K., & Singh, R. K. (2006). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 60(9), 554-558.
  • Vrije Universiteit Brussel. (2020). Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. Vrije Universiteit Brussel Research Portal. [Link]

  • O'Brien, M. K., & El-Kaderi, S. Z. (2001). Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Analytical Chemistry, 73(4), 683-685.
  • Zhao, L., et al. (2024). Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design.
  • Clark, J. (2015). reduction of aldehydes and ketones. Chemguide. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Ketone Reduction. [Link]

  • Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]

  • Mohrig, J. R., et al. (2023). Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Carleton College. [Link]

  • Wagener, E. H., & Johnson, B. F. (1973). The strain energy of cyclobutane. The Journal of Chemical Physics, 58(6), 2331-2332.
  • Radboud Repository. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. [Link]

  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]

  • Quick Company. A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. [Link]

  • ResearchGate. (2025). A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. [Link]

  • Google Patents. (2013). Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Universidad de La Rioja. (2003). Synthesis of Cyclobutane Serine Analogues. [Link]

  • Google Patents. (2002).
  • Garg, N. K. et al. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. Journal of the American Chemical Society.
  • Organic Syntheses Procedure. One-Pot Preparation of Cyclic Amines from Amino Alcohols. [Link]

  • Google Patents. (2008).

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Cis vs. Trans 3-(Dimethylamino)cyclobutan-1-ol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclobutane motif is a cornerstone in modern medicinal chemistry, prized for its ability to confer rigid, three-dimensional structures that can serve as bioisosteres for aromatic rings while escaping the "flatland" of traditional pharmacophores.[1][2] Within this class, 1,3-disubstituted cyclobutanes are particularly valuable scaffolds. The spatial arrangement of substituents in these molecules is not trivial; it profoundly dictates their physical properties, conformational preferences, and, consequently, their chemical reactivity.

This guide provides an in-depth comparative analysis of the reactivity of cis- and trans-3-(Dimethylamino)cyclobutan-1-ol. While direct, head-to-head kinetic studies on these specific isomers are not extensively documented in peer-reviewed literature, a robust and predictive comparison can be constructed from the fundamental principles of stereochemistry, conformational analysis, and the influence of intramolecular interactions. For researchers in drug development and synthetic chemistry, understanding these nuances is critical for reaction design, predicting side products, and rationally designing molecules with desired pharmacological profiles.

Part 1: The Decisive Role of Stereochemistry and Intramolecular Hydrogen Bonding

The reactivity of a functional group is intrinsically linked to its electronic environment and steric accessibility. In the case of cis- and trans-3-(Dimethylamino)cyclobutan-1-ol, the relative orientation of the hydroxyl and dimethylamino groups is the single most important factor governing their chemical behavior.

Conformational Analysis: A Tale of Two Isomers

The cyclobutane ring is not a planar square; it adopts a puckered or "butterfly" conformation to alleviate torsional strain from eclipsing interactions.[3] In this puckered state, substituents can occupy pseudo-axial or pseudo-equatorial positions.

  • trans-3-(Dimethylamino)cyclobutan-1-ol : In the trans isomer, the hydroxyl and dimethylamino groups reside on opposite faces of the ring. This forces one substituent into a pseudo-axial position while the other is pseudo-equatorial. The ring can flip, but the axial-equatorial relationship is maintained.

  • cis-3-(Dimethylamino)cyclobutan-1-ol : The cis isomer, with both groups on the same face, can adopt a conformation where both the hydroxyl and dimethylamino groups occupy the more stable pseudo-equatorial positions.[3] This arrangement minimizes steric strain. More significantly, it places the hydroxyl group (a hydrogen bond donor) in close proximity to the dimethylamino group (a hydrogen bond acceptor), facilitating the formation of a stabilizing intramolecular hydrogen bond (IHB) .[4][5]

This IHB is a crucial, non-covalent interaction that "locks" the molecule into a specific conformation, forming a pseudo-six-membered ring.[4] This has profound consequences for the reactivity of both functional groups.

Caption: Conformational differences and the presence of an intramolecular hydrogen bond in the cis isomer dictate reactivity.

Part 2: A Predictive Comparison of Chemical Reactivity

Based on the conformational analysis, we can predict significant differences in how these isomers will behave in common synthetic transformations.

Reactions Involving the Hydroxyl Group (e.g., Esterification, O-Alkylation, Oxidation)

The hydroxyl group can act as a nucleophile (in esterification or alkylation) or be oxidized.

  • Predicted Reactivity: trans > cis

  • Causality: The reactivity of the hydroxyl group in the cis isomer is expected to be significantly attenuated for two primary reasons, both stemming from the intramolecular hydrogen bond:

    • Reduced Nucleophilicity: The IHB decreases the electron density on the hydroxyl oxygen, making it a poorer nucleophile.[6][7]

    • Steric Shielding: The locked conformation holds the bulky dimethylamino group in a position that sterically hinders the approach of reagents to the hydroxyl group on the same face of the ring.

    Conversely, the hydroxyl group in the trans isomer is more sterically accessible and its electron density is not diminished by hydrogen bonding, making it more primed for reaction.

Reactions Involving the Dimethylamino Group (e.g., Quaternization, N-Oxide Formation)

These reactions depend on the availability of the nitrogen's lone pair of electrons.

  • Predicted Reactivity: trans > cis

  • Causality: The reasoning is parallel to that for the hydroxyl group. In the cis isomer, the nitrogen's lone pair is engaged in the IHB, reducing its availability to act as a nucleophile or base.[5] The dimethylamino group of the trans isomer, free from this internal interaction, is more basic and nucleophilic, and therefore should react more readily with electrophiles like methyl iodide.

Elimination Reactions (e.g., Dehydration)

Acid-catalyzed dehydration of the alcohol to form a cyclobutene is highly dependent on stereoelectronic factors, particularly for an E2-type mechanism which requires an anti-periplanar arrangement of the proton to be removed and the leaving group (the protonated hydroxyl group).

  • Predicted Reactivity: Complex and mechanism-dependent, but likely favors the trans isomer under E2 conditions.

  • Causality: The rigid, locked conformation of the cis isomer may prevent the molecule from achieving the ideal anti-periplanar geometry required for a concerted E2 elimination. This could force the reaction to proceed through a higher-energy E1 pathway or require more forcing conditions. The trans isomer, while also constrained, may have greater access to conformations that allow for a more efficient elimination pathway. A detailed analysis of dihedral angles in the lowest energy conformations would be necessary to make a definitive prediction.[8][9]

Summary of Predicted Reactivity
Reaction TypeReagent ExamplePredicted More Reactive IsomerRationale
O-Acylation Acetyl Chloride, PyridinetransIHB in cis isomer reduces nucleophilicity and increases steric hindrance at the OH group.
O-Alkylation NaH, Benzyl BromidetransIHB in cis isomer reduces nucleophilicity of the corresponding alkoxide.
Oxidation PCC, DMPtransSteric accessibility of the OH group is greater in the trans isomer.
N-Quaternization Methyl IodidetransIHB in cis isomer sequesters the nitrogen lone pair, reducing its nucleophilicity.
Dehydration H₂SO₄, heattrans (likely)Trans isomer is more likely to achieve the required anti-periplanar geometry for E2 elimination.

Part 3: Experimental Protocols for Hypothesis Validation

Trustworthiness in science is built on verifiable data. The following protocols are designed as self-validating systems to test the reactivity hypotheses presented above.

Protocol 1: Competitive Acylation for Relative Reactivity

This experiment directly compares the reactivity of the two isomers in the same pot, providing a clear and internally consistent result.

Objective: To determine the relative rate of acylation between the cis and trans isomers.

Methodology:

  • Preparation: Create an equimolar (1:1) solution of cis- and trans-3-(Dimethylamino)cyclobutan-1-ol in a suitable anhydrous solvent (e.g., Dichloromethane) containing a non-nucleophilic base (e.g., 2,6-lutidine).

  • Reaction: Cool the solution to 0 °C. Add a sub-stoichiometric amount (e.g., 0.5 equivalents) of an acylating agent, such as acetyl chloride, dropwise.

  • Quenching: After a set time (e.g., 1 hour), quench the reaction by adding a small amount of methanol.

  • Analysis: Analyze the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or ¹H NMR spectroscopy.

  • Validation: The ratio of the acylated cis product to the acylated trans product directly reflects their relative reactivity. The hypothesis predicts a significantly higher proportion of the trans-acylated product.

Caption: Workflow for the competitive acylation experiment to determine relative reactivity.

Protocol 2: Spectroscopic Evidence of Intramolecular Hydrogen Bonding

Objective: To confirm the presence of the IHB in the cis isomer, which is the cornerstone of our reactivity predictions.

Methodology:

  • Sample Preparation: Prepare dilute solutions (~0.01 M) of both the cis and trans isomers in a non-polar, non-hydrogen bonding solvent (e.g., CCl₄ or cyclohexane-d₁₂). Dilution is critical to minimize intermolecular hydrogen bonding.

  • FTIR Spectroscopy: Acquire the infrared spectrum for each sample, focusing on the O-H stretching region (3200-3700 cm⁻¹).

    • Expected Result: The trans isomer should show a sharp O-H stretch around 3600-3650 cm⁻¹, characteristic of a "free" hydroxyl group. The cis isomer is expected to show a broader, red-shifted (lower frequency) peak, indicative of a hydrogen-bonded hydroxyl group.[7]

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum for each sample.

    • Expected Result: The chemical shift of the hydroxyl proton (OH) is highly sensitive to hydrogen bonding. In the cis isomer, the OH proton should appear significantly downfield (higher ppm) compared to the trans isomer due to the deshielding effect of the IHB.[4]

Conclusion

The stereochemical relationship between the hydroxyl and dimethylamino groups in 3-(Dimethylamino)cyclobutan-1-ol is the paramount factor governing their chemical reactivity. The ability of the cis isomer to form a strong intramolecular hydrogen bond creates a conformationally rigid system where the reactivity of both functional groups is significantly diminished due to a combination of electronic deactivation and steric shielding. In contrast, the functional groups of the trans isomer are more accessible and electronically available, rendering it the more reactive isomer in most common synthetic transformations. While this guide provides a robust, theory-backed prediction, the proposed experimental protocols offer a clear path to empirical validation, embodying the critical link between theoretical understanding and practical application in the chemical sciences.

References

  • Alabugin, I. V. (2016). Stereoelectronic Effects. Wiley. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

  • Dalton Transactions. (2018). Group 15 biradicals: synthesis and reactivity of cyclobutane-1,3-diyl and cyclopentane-1,3-diyl analogues. Dalton Transactions. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. ACS Publications. [Link]

  • Master Organic Chemistry. (2020). Electrocyclic Reactions. Master Organic Chemistry. [Link]

  • Chemical Science. (2025). Diastereoselective 1,3-nitrooxygenation of bicyclo[1.1.0]butanes. RSC Publishing. [Link]

  • Physical Chemistry Chemical Physics. (n.d.). Trends of intramolecular hydrogen bonding in substituted alcohols: a deeper investigation. RSC Publishing. [Link]

  • Pharma Guideline. (n.d.). Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

  • The Journal of Organic Chemistry. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. ACS Publications. [Link]

  • Kuhn, B., Mohr, P., & Stahl, M. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(6), 2601–2611. [Link]

  • Baran, P. S. (2024). Stereoelectronic Effects. Baran Lab. [Link]

  • Scribd. (n.d.). Lecture 5 - Stereoelectronic Effects On Reactivity. Scribd. [Link]

  • Molecules. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. MDPI. [Link]

  • Chemical Science. (2023). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. RSC Publishing. [Link]

  • Molecules. (2017). Special Issue: Intramolecular Hydrogen Bonding 2017. MDPI. [Link]

  • Stack Exchange. (2016). Why is the cis isomer of 1,3-dimethylcyclobutane more stable than the trans isomer? Chemistry Stack Exchange. [Link]

Sources

A Comparative Guide to the Stereochemical Confirmation of 3-Aminocyclobutanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise control and confirmation of stereochemistry are non-negotiable aspects of modern chemistry. The three-dimensional arrangement of atoms in a molecule dictates its biological activity, pharmacokinetic profile, and potential toxicity. 3-Aminocyclobutanol derivatives, as valuable chiral building blocks in medicinal chemistry, present a significant analytical challenge in unequivocally assigning the cis or trans relative stereochemistry of the amino and hydroxyl groups.

This guide provides a comprehensive comparison of the three principal analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We will delve into the causality behind experimental choices, present representative data, and provide detailed protocols to empower researchers to select the most appropriate methodology for their specific analytical needs.

The Decisive Role of Stereochemistry in 3-Aminocyclobutanol Scaffolds

The rigid, puckered nature of the cyclobutane ring fixes substituents in pseudo-axial and pseudo-equatorial positions. The relative orientation of the amino and hydroxyl groups in 3-aminocyclobutanol can lead to two diastereomers: cis and trans. These diastereomers can exhibit vastly different biological activities and physicochemical properties. Therefore, robust and unambiguous stereochemical assignment is a critical step in any research or development program involving these scaffolds.

Comparative Analysis of Analytical Techniques

Each method for stereochemical confirmation offers a unique set of advantages and limitations. The choice of technique is often dictated by the nature of the sample, the information required (relative vs. absolute configuration), and the available resources.

Technique Principle Information Provided Advantages Limitations
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide information on molecular structure and connectivity.Relative stereochemistry, solution-state conformation.Non-destructive, provides detailed structural information in solution, relatively fast.Can be ambiguous for complex molecules, requires careful interpretation, does not directly provide absolute configuration.
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the precise arrangement of atoms in the solid state.Unambiguous relative and absolute stereochemistry, bond lengths, and bond angles.Provides the definitive 3D structure.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the same as in solution.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to their separation.Enantiomeric purity (ee%), separation of diastereomers.Highly sensitive, excellent for quantitative analysis of stereoisomeric mixtures, can be used for preparative separations.Does not provide direct structural information for stereochemical assignment without reference standards.

In-Depth Technical Breakdown

NMR Spectroscopy: Elucidating Relative Stereochemistry in Solution

NMR spectroscopy is arguably the most powerful and readily accessible tool for determining the relative stereochemistry of diastereomers in solution. The key lies in analyzing two main parameters: proton-proton coupling constants (³JHH) and the Nuclear Overhauser Effect (NOE).

Causality Behind the Method: The puckered conformation of the cyclobutane ring leads to distinct dihedral angles between vicinal protons in cis and trans isomers. According to the Karplus relationship, the magnitude of the ³JHH coupling constant is dependent on this dihedral angle. Additionally, the through-space NOE provides information about the spatial proximity of protons, which is different for cis and trans isomers.

For 3-aminocyclobutanol derivatives, the protons on C1 and C3 (bearing the OH and NH2 groups, respectively) are key reporters of stereochemistry. In the cis isomer, the relationship between the axial proton on C1 and the axial proton on C3 will be different from the axial-equatorial or equatorial-equatorial relationships in the trans isomer, leading to different coupling constants and NOE patterns.

Distinguishing cis and trans Isomers with NOESY/ROESY:

The Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment is particularly decisive.[1][2] An NOE is observed between protons that are close in space (< 5 Å), irrespective of the number of bonds connecting them.[3]

  • For a cis-3-aminocyclobutanol derivative: A cross-peak is expected between the pseudo-axial protons on C1 and C3, as they are on the same face of the ring and thus in close proximity.

  • For a trans-3-aminocyclobutanol derivative: No significant NOE would be expected between the C1 and C3 protons as they are on opposite faces of the ring.

The choice between NOESY and ROESY depends on the molecular weight of the derivative. For small to medium-sized molecules (up to ~2000 Da), where the NOE can be close to zero, ROESY is often the preferred experiment as the ROE is always positive.[4]

Illustrative NMR Data for Aminocyclohexanol Analogs:

Parameter cis-isomer (diequatorial OH, NHR) trans-isomer (axial/equatorial)
H1/H3 Coupling Triplet of triplets, large J values (~11 Hz) indicative of axial-axial couplings to neighboring protons.Different multiplicity and smaller J values expected due to axial-equatorial/equatorial-equatorial couplings.
NOESY/ROESY Strong spatial correlation between H1 and H3.[5][6]No spatial correlation between H1 and H3.[5][6]

Experimental Protocol: 2D NOESY/ROESY for Stereochemical Assignment

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-aminocyclobutanol derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.[7] Ensure the sample is free of particulate matter. For NOE experiments, it is crucial to degas the sample to remove dissolved oxygen, which is paramagnetic and can quench the NOE effect.[8]

  • Acquisition of Standard Spectra: Acquire standard 1D ¹H and ¹³C spectra, as well as a 2D COSY spectrum to aid in the assignment of all proton resonances.

  • NOESY/ROESY Experiment Setup:

    • Pulse Sequence: Select a standard phase-sensitive NOESY or ROESY pulse sequence with gradient selection.

    • Mixing Time (τm): This is the most critical parameter.[4] It is the period during which NOE/ROE buildup occurs. For small molecules, a mixing time of 0.5-1.0 seconds is a good starting point for NOESY.[4] For ROESY, start with around 0.25 seconds.[4] A series of experiments with varying mixing times can be performed to observe the buildup of the NOE/ROE.

    • Acquisition Parameters: Typically, acquire 256-512 increments in the F1 dimension with 8-16 scans per increment.[7]

  • Data Processing and Analysis:

    • Process the 2D data with appropriate window functions (e.g., sine-bell).

    • Phase the spectrum carefully. In a NOESY spectrum of a small molecule, cross-peaks will have the opposite phase to the diagonal peaks.[4] In a ROESY spectrum, the cross-peaks and diagonal peaks will also have opposite phases.[4]

    • Analyze the cross-peaks. The presence or absence of a cross-peak between the protons on C1 and C3 will allow for the unambiguous assignment of the cis or trans stereochemistry.

Visualization of Stereochemical Assignment Workflow

G cluster_NMR NMR Analysis cluster_Interpretation Interpretation 1D_H1 1D ¹H NMR COSY 2D COSY 1D_H1->COSY Guide for Assignment Assign H1 & H3 Protons COSY->Assignment NOESY_ROESY 2D NOESY/ROESY NOE_Analysis Analyze H1-H3 Cross-peak NOESY_ROESY->NOE_Analysis Assignment->NOE_Analysis Conclusion Stereochemical Assignment NOE_Analysis->Conclusion Presence/Absence of Cross-peak Sample 3-Aminocyclobutanol Derivative Sample->1D_H1 Acquire Sample->COSY Acquire Sample->NOESY_ROESY Acquire

Caption: Workflow for NMR-based stereochemical assignment.

X-ray Crystallography: The Definitive Solid-State Structure

When an unambiguous determination of both relative and absolute stereochemistry is required, single-crystal X-ray crystallography is the gold standard.[9]

Causality Behind the Method: This technique relies on the ability of a molecule to form a well-ordered, repeating three-dimensional lattice (a single crystal). When a beam of X-rays is passed through the crystal, the electrons of the atoms diffract the X-rays in a specific pattern of spots.[9] By analyzing the position and intensity of these spots, the electron density map of the molecule can be reconstructed, revealing the precise position of each atom in 3D space.

Key Advantages:

  • Unambiguous Results: Provides a definitive 3D structure, leaving no room for interpretation regarding stereochemistry.

  • Absolute Configuration: If a heavy atom is present in the molecule or if anomalous dispersion methods are used, the absolute configuration (R/S) can be determined.

Limitations:

  • Crystal Growth: The primary bottleneck is the need to grow a single crystal of sufficient size and quality, which can be a challenging and time-consuming process.

  • Solid-State vs. Solution Conformation: The determined structure represents the molecule in the solid state, which may not be the same as the biologically relevant conformation in solution.[9]

Experimental Protocol: Single-Crystal X-ray Crystallography

  • Crystal Growth:

    • The purified 3-aminocyclobutanol derivative is dissolved in a suitable solvent or solvent mixture to near saturation.

    • Slow evaporation of the solvent, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into the solution are common techniques to induce crystallization. This is often a trial-and-error process.

  • Crystal Mounting and Data Collection:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group.

    • The initial structure is solved using computational methods (e.g., direct methods or Patterson methods).

    • The atomic positions and thermal parameters are refined against the experimental data to generate the final, high-resolution structure.

Visualization of X-ray Crystallography Workflow

G Purified_Sample Purified Derivative Crystal_Growth Crystal Growth Purified_Sample->Crystal_Growth Crystal_Growth->Crystal_Growth Failure, try new conditions Single_Crystal Single Crystal Crystal_Growth->Single_Crystal Success Data_Collection X-ray Diffraction Data Collection Single_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Unambiguous 3D Structure Structure_Solution->Final_Structure

Caption: Workflow for X-ray crystallography analysis.

Chiral HPLC: Quantifying Stereoisomeric Purity

Chiral HPLC is the premier technique for separating enantiomers and quantifying the enantiomeric excess (ee%) of a chiral compound.[10] It can also be used to separate diastereomers like the cis and trans isomers of 3-aminocyclobutanol derivatives.

Causality Behind the Method: Chiral recognition in HPLC is achieved by using a chiral stationary phase (CSP).[10] The CSP creates a chiral environment where the two enantiomers (or diastereomers) form transient, diastereomeric complexes with differing stabilities. The isomer that forms the more stable complex will be retained longer on the column, thus enabling their separation. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are widely used and are effective for a broad range of compounds, including amino alcohols.[11]

Key Applications:

  • Diastereomer Separation: A standard achiral HPLC column can often separate diastereomers, as they have different physical properties. However, a chiral column may provide better resolution.

  • Enantiomer Separation: A chiral column is essential for separating enantiomers. This is critical for determining the enantiomeric purity of a synthesized compound.

Experimental Protocol: Chiral HPLC for Isomer Separation

  • Column Selection: For amino alcohols, polysaccharide-based CSPs such as Chiralcel OD-H or Chiralpak AD are excellent starting points.[10]

  • Mobile Phase Screening:

    • Normal Phase: A mixture of hexane/isopropanol or hexane/ethanol is typically used.[10] For basic compounds like 3-aminocyclobutanol, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape and prevent tailing.[10]

    • Reversed Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used.

  • Method Optimization:

    • Adjust the ratio of the mobile phase components to optimize the resolution and retention times.

    • The flow rate and column temperature can also be varied to improve the separation.

  • Analysis:

    • Inject a solution of the 3-aminocyclobutanol derivative onto the equilibrated HPLC system.

    • The separated isomers are detected, typically by UV absorbance.

    • The relative amounts of the isomers are determined by integrating the peak areas in the chromatogram.

Visualization of HPLC Method Development

G Sample Isomeric Mixture Column_Selection Select Chiral Stationary Phase Sample->Column_Selection Mobile_Phase Screen Mobile Phases (Normal & Reversed) Column_Selection->Mobile_Phase Optimization Optimize Separation (Solvent Ratio, Additives) Mobile_Phase->Optimization Analysis Quantitative Analysis Optimization->Analysis

Caption: Workflow for chiral HPLC method development.

Conclusion and Recommendations

The confirmation of stereochemistry in 3-aminocyclobutanol derivatives requires a multi-faceted analytical approach.

  • For the initial determination of relative stereochemistry (cis vs. trans) in solution, NMR spectroscopy , particularly 2D NOESY or ROESY experiments, is the most efficient and informative method.

  • For an irrefutable assignment of both relative and absolute stereochemistry , single-crystal X-ray crystallography is the definitive technique, provided a suitable crystal can be obtained.

  • For the quantification of isomeric purity (both diastereomeric and enantiomeric), chiral HPLC is the method of choice due to its high sensitivity and accuracy.

In a typical drug development workflow, NMR spectroscopy would be used for routine characterization and confirmation of the relative stereochemistry of synthetic intermediates. Chiral HPLC would be employed to ensure the enantiomeric purity of the final compound. X-ray crystallography would be utilized to obtain a definitive, high-resolution structure of a key intermediate or the final active pharmaceutical ingredient, providing unequivocal proof of its three-dimensional structure. By judiciously applying these complementary techniques, researchers can confidently establish the stereochemistry of 3-aminocyclobutanol derivatives, a critical step in advancing their research and development goals.

References

  • Comparison of NMR and X-ray crystallography. (n.d.). Retrieved from a study material on the comparison of the two techniques.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2003). LCGC International. [Link]

  • News-Medical. (2019). X-Ray Crystallography vs. NMR Spectroscopy. [Link]

  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. [Link]

  • NOE Experiments on the Bruker 400 and 500. (2018). University of Missouri-St. Louis.
  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2011). Molecules. [Link]

  • Google Patents. (n.d.). CN112608243A - Synthesis method of trans-3-aminobutanol.
  • (PDF) Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2025). ResearchGate. [Link]

  • Phenomenex. (n.d.). Technical Guide To Chiral HPLC Separations. [Link]

  • Chiral HPLC for efficient resolution of enantiomers. (2008). Chemical Society Reviews. [Link]

  • ACD/Labs. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC?[Link]

  • 2D NMR A correlation map between two NMR parameters. (n.d.). University of Arizona.
  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. (2007). Česká a slovenská farmacie. [Link]

  • Chemistry LibreTexts. (2025). 5.4: NOESY Spectra. [Link]

  • A review on nuclear Overhauser enhancement (NOE) and rotating-frame Overhauser effect (ROE) NMR techniques in food science. (2019). Trends in Food Science & Technology. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. (2025). ACS Omega. [Link]

  • Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. (n.d.). Scientific Reports. [Link]

  • Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2021). Crystals. [Link]

  • Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. (2025). ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). [Link]

  • Guide to NOE Experiments. (n.d.). Australian National University NMR Centre. [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of 3-(Dimethylamino)cyclobutan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of Prudence: Hazard Assessment of a Novel Compound

The Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) mandate that the generator of a chemical waste is responsible for determining if it is hazardous.[1] For a compound like 3-(Dimethylamino)cyclobutan-1-ol, which lacks a specific SDS, this requires a careful evaluation based on its chemical structure and the properties of analogous compounds.

Probable Hazard Profile:

Based on its functional groups—a cyclobutane ring, a hydroxyl group (alcohol), and a tertiary amine—we can infer the following potential hazards:

  • Flammability: The presence of a carbon-based ring and alcohol group suggests that this compound is likely a flammable liquid.[2][3][4] SDSs for similar small-molecule alcohols consistently indicate flammability.[3][4]

  • Corrosivity: The dimethylamino group, a tertiary amine, imparts a basic character to the molecule.[5] Amines are known to be corrosive, particularly to certain metals, and can cause severe skin burns and eye damage.[6][7]

  • Toxicity: While the specific toxicity of this compound is not documented, many amines and small-molecule organic compounds are harmful if swallowed, inhaled, or absorbed through the skin.[2][6] It is prudent to treat this compound as having potential acute toxicity.

Given this profile, this compound waste should be handled as hazardous waste until proven otherwise through analytical testing.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed to ensure safety and compliance throughout the waste management process, from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety.[8][9]

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene, double-gloved recommendedProvides a barrier against skin contact with a potentially corrosive and toxic substance.
Eye Protection Chemical splash goggles and a face shieldProtects against splashes that could cause severe eye damage.[7]
Lab Coat Flame-resistant, with full-length sleevesProtects skin and clothing from splashes and provides a layer of protection in case of fire.
Respiratory Use in a certified chemical fume hoodPrevents inhalation of potentially harmful vapors.
Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is critical to prevent dangerous chemical reactions within the waste container.[10]

  • Do not mix this compound waste with:

    • Acids: A vigorous, exothermic reaction can occur.

    • Oxidizing agents: This can create a fire or explosion hazard.[11]

    • Halogenated solvents: Some amines can react violently with certain halogenated compounds.

This compound should be collected in a dedicated waste container for non-halogenated organic solvents/liquids .

Step 3: Container Selection and Labeling - The "Cradle-to-Grave" Principle

The Resource Conservation and Recovery Act (RCRA) establishes a "cradle-to-grave" management system for hazardous waste, which begins with proper containment and labeling.[12]

Container Requirements:

  • Material: Use a chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle. Avoid metal containers due to the corrosive nature of amines.[10][13]

  • Integrity: The container must be in good condition, with no cracks or leaks, and have a secure, leak-proof cap.[10]

  • Venting: For larger volumes, a vented cap may be appropriate to prevent pressure buildup, but this should be assessed based on the rate of waste generation and storage conditions.

Labeling:

The label must be clear, legible, and permanently affixed to the container. The following information is required:[10]

  • The words "HAZARDOUS WASTE "

  • Full Chemical Name: "this compound" (no abbreviations or formulas)

  • Hazard Characteristics: "Flammable, Corrosive, Toxic"

Step 4: Waste Accumulation and Storage - A Controlled Environment

Waste must be stored safely at or near the point of generation.[10]

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory, such as a secondary containment bin inside a ventilated cabinet.[13]

  • Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.

  • Closure: Keep the waste container closed at all times, except when adding waste.

  • Time Limits: Be aware of the accumulation time limits for your facility's generator status (e.g., 90 days for Large Quantity Generators).[13][14]

The Decision Pathway for Disposal

The following diagram illustrates the logical flow for characterizing and preparing this compound for disposal.

Disposal_Decision_Pathway cluster_0 Waste Characterization cluster_1 Handling & Segregation cluster_2 Containerization & Storage cluster_3 Final Disposition A Generated Waste: This compound B Is an SDS available? A->B C No: Perform Hazard Inference B->C No D Inferred Hazards: - Flammable (Alcohol) - Corrosive (Amine) - Potentially Toxic C->D E Treat as Hazardous Waste D->E F Wear Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Flame-Resistant Lab Coat E->F G Segregate Waste Stream F->G H Collect in Dedicated Container: Non-Halogenated Organic Waste G->H I Select Compatible Container (HDPE or Glass) H->I J Label Container Correctly: - 'HAZARDOUS WASTE' - Full Chemical Name - Accumulation Date - Hazard Characteristics I->J K Store in Satellite Accumulation Area with Secondary Containment J->K L Arrange for Pickup by Licensed Hazardous Waste Facility K->L M Complete Manifest for Transport L->M

Caption: Decision workflow for the safe disposal of this compound.

Spill Management: Preparedness is Key

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Ignition Sources: Eliminate all nearby flames, sparks, and hot surfaces.[2]

  • Containment: If safe to do so, use a spill kit with absorbent materials (e.g., vermiculite, sand) to dike the spill and prevent it from spreading.[2] Do not use combustible materials like paper towels to absorb the bulk of a flammable liquid spill.

  • Neutralization (for small spills): For very small spills, and only if you are trained to do so, you may consider cautiously neutralizing the basic amine with a weak acid absorbent before final cleanup.

  • Cleanup: Wearing appropriate PPE, use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[2]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Conclusion: A Commitment to Safety

The proper disposal of this compound, while requiring careful consideration due to the lack of specific data, is achievable through a systematic and cautious application of established safety principles. By treating this compound with the respect its probable hazards demand, researchers can ensure a safe laboratory environment and maintain full compliance with federal and local regulations. Always consult your institution's Chemical Hygiene Plan and EHS department for specific guidance.[8][9][15]

References

  • Daniels Health. (2025, May 21).
  • IESI. (n.d.).
  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement.
  • Tetra Tech. (2022, July 12).
  • CymitQuimica. (n.d.). CAS 1354952-94-5: 3-(methylamino)cyclobutan-1-ol.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • Safety D
  • TCI Chemicals. (2025, April 30).
  • Fisher Scientific. (2025, December 19).
  • U.S. Occupational Safety and Health Administration. (n.d.).
  • Safety Data Sheet. (n.d.). [Example SDS for a corrosive amine].
  • Illinois Environmental Protection Agency. (n.d.). Hazardous Waste.
  • Sigma-Aldrich. (2025, May 6).
  • Thermo Fisher Scientific. (2025, September 7).
  • U.S. Occupational Safety and Health Administration. (n.d.).
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • U.S. Environmental Protection Agency. (2025, October 15). 3-(Dimethylamino)-2,2,4-trimethyl-4-(2-propen-1-yl)cyclobutanol.
  • National Center for Biotechnology Information. (n.d.).
  • Santa Cruz Biotechnology, Inc. (2019, August 1).
  • Sigma-Aldrich. (2024, August 6). SAFETY DATA SHEET - Cyclobutane-1,1-dicarboxylic acid.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.